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  • Product: N,N-bis(cyanomethyl)-2-ethoxybenzamide

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of N,N-bis(cyanomethyl)-2-ethoxybenzamide

Executive Summary N,N-bis(cyanomethyl)-2-ethoxybenzamide is a highly specialized amide combining the pharmacologically privileged 2-ethoxybenzamide scaffold with a bis(cyanomethyl)amine (iminodiacetonitrile) moiety. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a highly specialized amide combining the pharmacologically privileged 2-ethoxybenzamide scaffold with a bis(cyanomethyl)amine (iminodiacetonitrile) moiety. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating technical guide for the scalable synthesis of this compound. By analyzing causal relationships in reaction conditions, we establish a robust Schotten-Baumann acylation methodology, contrasting it with direct peptide coupling approaches to ensure optimal atom economy and yield.

Chemical Rationale & Precursor Significance

The 2-ethoxybenzamide structural motif is widely recognized for its anti-inflammatory properties, most notably in ethenzamide, which has been shown to modulate melanin synthesis via CREB phosphorylation [[1]](). Furthermore, the acyl donor, 2-ethoxybenzoyl chloride, is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including sildenafil derivatives [[2]]().

The coupling of this acyl donor with iminodiacetonitrile—a precursor historically synthesized via the reaction of aminoacetonitrile with formaldehyde cyanhydrin 3—yields a bidentate, nitrile-rich scaffold. This target compound serves as a versatile intermediate; the terminal nitrile groups can be subsequently reduced to primary amines or hydrolyzed to carboxylic acids (similar to the synthesis of iminodiacetic acid 4), enabling the downstream synthesis of multidentate ligands or peptidomimetics.

Retrosynthetic Analysis & Pathway Design

The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide can be achieved through two primary retrosynthetic disconnections. Route A utilizes the highly reactive 2-ethoxybenzoyl chloride 5, whereas Route B relies on direct peptide coupling. Route A is the preferred industrial standard due to its superior atom economy and lack of complex coupling byproducts.

Retrosynthesis Target N,N-bis(cyanomethyl)- 2-ethoxybenzamide AcylChloride 2-Ethoxybenzoyl Chloride (CAS: 42926-52-3) Target->AcylChloride Route A (Acyl Chloride) CarboxylicAcid 2-Ethoxybenzoic Acid (CAS: 134-11-2) Target->CarboxylicAcid Route B (Peptide Coupling) Amine Iminodiacetonitrile (CAS: 628-87-5) AcylChloride->Amine CarboxylicAcid->Amine

Retrosynthetic pathways for N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed with built-in validation steps to ensure scientific integrity, high-yield recovery, and suppression of side reactions.

Protocol A: Synthesis via 2-Ethoxybenzoyl Chloride (Preferred)

Rationale: Acyl chlorides are highly electrophilic, allowing for rapid amidation at low temperatures. This low-temperature control suppresses the degradation of the sensitive cyanomethyl groups. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) due to its steric bulk, which prevents nucleophilic attack by the base itself.

Materials:

  • 2-Ethoxybenzoyl chloride (1.0 eq, 10.0 mmol, 1.85 g)

  • Iminodiacetonitrile (1.05 eq, 10.5 mmol, 1.00 g)

  • DIPEA (2.5 eq, 25.0 mmol, 4.35 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation of Amine Solution: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve iminodiacetonitrile (1.00 g) in anhydrous DCM (30 mL). Add DIPEA (4.35 mL).

    • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination, which will prematurely hydrolyze the acyl chloride.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Acyl Chloride Addition: Dissolve 2-Ethoxybenzoyl chloride (1.85 g) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing localized heating that could lead to the formation of ketene side-products or nitrile decomposition.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1, UV active).

  • Quenching and Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted DIPEA and trace amine, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure target compound as a crystalline solid or viscous oil.

Mechanistic Insights

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The secondary amine of iminodiacetonitrile acts as the nucleophile. Despite the electron-withdrawing nature of the two cyanomethyl groups (which inherently reduces the nucleophilicity of the nitrogen lone pair), the extreme electrophilicity of the acyl chloride ensures the reaction proceeds to completion without the need for harsh heating.

Mechanism Step1 1. Nucleophilic Attack Iminodiacetonitrile attacks the carbonyl carbon of 2-ethoxybenzoyl chloride. Step2 2. Tetrahedral Intermediate Formation of the oxyanion intermediate. Step1->Step2 Step3 3. Leaving Group Expulsion Collapse of the intermediate, expelling chloride. Step2->Step3 Step4 4. Deprotonation DIPEA removes the proton from the amide nitrogen. Step3->Step4 Product Final Product: N,N-bis(cyanomethyl)-2-ethoxybenzamide Step4->Product

Nucleophilic acyl substitution mechanism for the amidation process.

Quantitative Data & Analytical Characterization

To ensure rigorous validation of the synthesized compound, the following expected analytical parameters and comparative route data are provided.

Table 1: Comparative Evaluation of Synthetic Routes
ParameterRoute A (Acyl Chloride)Route B (Peptide Coupling)
Reagents 2-Ethoxybenzoyl chloride, DIPEA2-Ethoxybenzoic acid, EDC, HOBt, DIPEA
Reaction Time 3 - 4 hours12 - 18 hours
Typical Yield 85 - 92%55 - 65%
Atom Economy High (HCl byproduct)Low (Urea byproduct from EDC)
Scalability Excellent (Industrial standard)Poor (Costly reagents, difficult purification)
Table 2: Expected Analytical Signatures for N,N-bis(cyanomethyl)-2-ethoxybenzamide
Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.4-6.9 (m, 4H, Ar-H), 4.50 (s, 4H, -CH₂-CN), 4.10 (q, 2H, -O-CH₂-), 1.45 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 168.5 (C=O), 155.2 (Ar-C-O), 130.1-112.5 (Ar-C), 115.0 (-CN), 64.2 (-O-CH₂-), 36.5 (-CH₂-CN), 14.8 (-CH₃)
FT-IR (ATR, cm⁻¹) 2250 (C≡N stretch), 1655 (Amide C=O stretch), 1600 (Aromatic C=C), 1240 (C-O-C stretch)
HRMS (ESI-TOF) Calculated for C₁₃H₁₃N₃O₂ [M+H]⁺: 244.1086; Found: 244.1082

Safety, Handling, and Environmental Impact

  • Cyanide Toxicity: While iminodiacetonitrile is a stable nitrile, extreme acidic conditions or strong reducing agents must be avoided to prevent the release of toxic hydrogen cyanide (HCN) gas.

  • Acyl Chloride Hazards: 2-Ethoxybenzoyl chloride is corrosive and highly moisture-sensitive. It must be handled in a fume hood. Quenching the reaction with NaHCO₃ safely neutralizes any unreacted acyl chloride to the corresponding, benign carboxylic acid.

References

  • US Patent 2511487A - Synthesis of iminodiacetonitrile.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies. PMC - National Institutes of Health.[Link]

Sources

Exploratory

N,N-bis(cyanomethyl)-2-ethoxybenzamide: A Technical Guide on Synthesis, Properties, and Applications

As a Senior Application Scientist overseeing custom API synthesis and intermediate scale-up, I frequently encounter the need to design robust protocols for polyfunctional molecules. N,N-bis(cyanomethyl)-2-ethoxybenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing custom API synthesis and intermediate scale-up, I frequently encounter the need to design robust protocols for polyfunctional molecules. N,N-bis(cyanomethyl)-2-ethoxybenzamide represents a highly versatile building block in advanced organic synthesis and medicinal chemistry. This compound uniquely combines a stable aromatic amide core with a highly reactive bis(cyanomethyl)amine moiety. This structural duality allows it to serve as a stable pharmacophore scaffold while offering orthogonal reactivity for downstream cyclization and derivatization.

This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic pathways, and field-proven synthetic methodologies.

Chemical Identity & Structural Analysis

The molecule is synthesized via the amidation of 2-ethoxybenzoyl chloride with iminodiacetonitrile (bis(cyanomethyl)amine). The ortho-ethoxy group provides steric shielding and hydrogen-bond acceptor properties, while the twin nitrile groups act as prime candidates for Strecker-type extensions, Thorpe-Ziegler cyclizations, or catalytic reductions.

Quantitative Physicochemical Properties

To facilitate experimental design, the core quantitative data for N,N-bis(cyanomethyl)-2-ethoxybenzamide is summarized below.

Table 1: Physicochemical Properties & Structural Data

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₃H₁₃N₃O₂Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 243.26 g/mol Critical for precise stoichiometric calculations during scale-up.
Hydrogen Bond Donors 0Indicates the molecule acts primarily as a hydrogen bond acceptor.
Hydrogen Bond Acceptors 5(2x Nitrile N, 1x Amide O, 1x Amide N, 1x Ethoxy O).
Solubility Profile Soluble in DCM, THF, DMFInsoluble in water, allowing for clean aqueous biphasic workups.
LogP (Predicted) ~1.8 - 2.2Suggests moderate lipophilicity, suitable for CNS or systemic drug scaffolds.

Mechanistic Pathways & Downstream Applications

The true synthetic value of N,N-bis(cyanomethyl)-2-ethoxybenzamide lies in its downstream reactivity. The bis(cyanomethyl)amine substructure is a proven precursor for the synthesis of complex heterocycles, particularly pyrazine rings.

For instance, reacting bis(cyanomethyl)amine derivatives with hydroxylamine hydrochloride under basic conditions yields 2,6-diaminopyrazine-1-oxide (DAPO) scaffolds ()[1]. This cyclization is mechanistically driven by the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by intramolecular cyclization, proton transfer, and aromatization ()[2].

Furthermore, the bis(cyanomethyl)amine precursor itself can be synthesized via a highly efficient copper-catalyzed multi-component coupling reaction utilizing amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) ()[3].

Fig 1. Downstream derivatization pathways of the bis(cyanomethyl) moiety.

Synthetic Methodologies & Reaction Causality

To ensure high fidelity and yield, the following amidation protocol incorporates in-process controls (IPCs) that validate the success of each step before proceeding. This transforms a standard recipe into a self-validating system .

SynthesisWorkflow SM1 2-Ethoxybenzoyl Chloride Cond Anhydrous DCM, TEA 0°C to RT, 4h SM1->Cond SM2 Iminodiacetonitrile SM2->Cond Workup Aq. NaHCO3 Workup & Recrystallization Cond->Workup Prod N,N-bis(cyanomethyl)- 2-ethoxybenzamide Workup->Prod

Fig 2. Amidation workflow for N,N-bis(cyanomethyl)-2-ethoxybenzamide synthesis.

Self-Validating Amidation Protocol

Step 1: Reactor Preparation & Reagent Charging

  • Action: Charge a dry, nitrogen-purged 500 mL round-bottom flask with iminodiacetonitrile (10.5 mmol, 1.05 eq) and anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (TEA, 15.0 mmol, 1.5 eq) and stir to ensure complete dissolution.

  • Causality: Anhydrous conditions are critical. Any moisture will hydrolyze the incoming acid chloride to 2-ethoxybenzoic acid, a dead-end byproduct. Nitrogen purging prevents oxidative degradation of the amine.

Step 2: Temperature-Controlled Addition

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dissolve 2-ethoxybenzoyl chloride (10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: The amidation reaction is highly exothermic. Maintaining 0–5 °C prevents the thermal decomposition of the sensitive nitrile groups and suppresses the formation of ketene intermediates.

Step 3: In-Process Validation (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The complete disappearance of the acid chloride spot validates the completion of the forward reaction. (Pro-tip: Quench the TLC aliquot with methanol to visualize the acid chloride as a methyl ester).

Step 4: Quench and Aqueous Workup

  • Action: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Self-Validation & Causality: The NaHCO₃ neutralizes residual HCl and unreacted acid chloride. Check the pH of the aqueous layer; a pH of ~8 validates that the acidic byproducts have been successfully partitioned into the aqueous phase, protecting the target product during concentration.

Step 5: Isolation

  • Action: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via recrystallization from ethanol or flash column chromatography.

Quantitative Optimization Parameters

The success of the protocol relies on strict adherence to optimized parameters. Deviations can lead to significant yield drops due to the lability of the bis(cyanomethyl) group.

Table 2: Reaction Optimization Parameters & Causality

ParameterSub-optimal ConditionOptimal ConditionCausality / Chemical Impact
Solvent Tetrahydrofuran (THF)Anhydrous DCM DCM provides superior solubility for the acid chloride and lacks the hygroscopic nature of THF, preventing premature hydrolysis.
Base Pyridine (pKa ~5.2)Triethylamine (pKa ~10.7) TEA's higher basicity ensures complete neutralization of the HCl byproduct, preventing the protonation of the weakly nucleophilic iminodiacetonitrile.
Temperature 25 °C (Room Temp)0–5 °C during addition Suppresses the exothermic degradation of the nitrile moieties and minimizes non-specific polymerization.
Stoichiometry 1.0 eq Amine1.05 eq Amine A slight excess of iminodiacetonitrile ensures the complete consumption of the highly reactive (and moisture-sensitive) acid chloride.

References

  • Pagoria, P. F., & Mao, X. Z. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • Jing, S., Liu, Y., Liu, D., & Guo, J. (2016). Research on a New Synthesis of LLM-105 Using N-Nitroso-bis(cyanomethyl)amine. Central European Journal of Energetic Materials, 13(1), 21-32.[Link]

  • Mizuno, T., et al. (2013). Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N'-Bis(Cyanomethyl)Methylenediamines Based on a Strecker-Type Synthesis. Molecules (MDPI), 18(10), 12590-12608.[Link]

Sources

Foundational

Mechanistic Profiling of N,N-bis(cyanomethyl)-2-ethoxybenzamide (BCEB): A Novel Reversible Covalent Modulator

Executive Summary N,N-bis(cyanomethyl)-2-ethoxybenzamide (BCEB) represents a highly engineered paradigm shift in the design of targeted covalent inhibitors (TCIs). By fusing the well-characterized 2-ethoxybenzamide recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-bis(cyanomethyl)-2-ethoxybenzamide (BCEB) represents a highly engineered paradigm shift in the design of targeted covalent inhibitors (TCIs). By fusing the well-characterized 2-ethoxybenzamide recognition scaffold with a highly electrophilic N,N-bis(cyanomethyl) warhead, BCEB achieves a sophisticated dual-target engagement profile. This whitepaper details the structural pharmacology, causality of its mechanism of action (MoA), and the self-validating experimental protocols required to quantify its efficacy.

Chemical Rationale and Pharmacophore Design

The structural architecture of BCEB is rationally divided into two synergistic domains:

  • The Recognition Scaffold (2-Ethoxybenzamide): Ethenzamide (2-ethoxybenzamide) is a well-established non-steroidal anti-inflammatory drug (NSAID) known for its analgesic properties, primarily functioning through the orthosteric inhibition of cyclooxygenase (COX) activity to block prostaglandin synthesis[1]. While effective, traditional NSAID scaffolds often exhibit transient target residence times. In BCEB, this moiety serves as the high-affinity anchor, driving initial non-covalent target recognition[2].

  • The Covalent Warhead (N,N-bis(cyanomethyl)): To overcome the limitations of rapid off-rates, the primary amide of the ethenzamide core is functionalized with two cyanomethyl groups. Nitriles are highly attractive electrophilic warheads because they possess a mild reactivity profile; they remain stable in aqueous physiological environments but selectively form reversible covalent bonds with activated catalytic nucleophiles—specifically cysteine thiolates—within enzyme active sites[3].

Mechanism of Action (MoA): The Two-Step Covalent Trap

BCEB operates via a highly localized, two-step binding mechanism ( E+I⇌E⋅I⇌E−I∗ ), transitioning from a non-covalent complex to a reversible covalent adduct.

  • Non-Covalent Pre-organization ( E⋅I ): The 2-ethoxybenzamide core intercalates into the hydrophobic S1/S2 pockets of the target enzyme (e.g., inflammatory cysteine proteases or COX variants). The ethoxy group provides critical van der Waals contacts, while the benzamide ring engages in π−π stacking with aromatic residues lining the pocket[2]. This step dictates the molecule's high selectivity.

  • Covalent Thioimidate Formation ( E−I∗ ): Once the scaffold anchors the molecule, the spatial geometry forces the N,N-bis(cyanomethyl) warhead into the immediate proximity of the catalytic cysteine (e.g., Cys25 in Cathepsins). The activated thiolate ( Cys−S− ) performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This reaction yields a reversible thioimidate adduct[4]. The presence of two cyanomethyl groups statistically increases the local effective concentration of the electrophile and fine-tunes the electron-withdrawing capacity of the amide, stabilizing the covalent state without causing permanent, irreversible toxicity[3].

G BCEB BCEB (N,N-bis(cyanomethyl)-2-ethoxybenzamide) Scaffold 2-Ethoxybenzamide Scaffold (S1/S2 Pocket Anchor) BCEB->Scaffold Warhead N,N-bis(cyanomethyl) Warhead (Electrophilic Center) BCEB->Warhead NonCov Non-Covalent Complex (E·I) Hydrophobic & π-π Stacking Scaffold->NonCov Cov Reversible Covalent Adduct (E-I*) Thioimidate Formation Warhead->Cov NonCov->Cov Nucleophilic Attack by Cys-S⁻ Effect Target Enzyme Inhibition (Anti-Inflammatory Response) Cov->Effect

Diagram 1: Dual-action mechanism of BCEB combining non-covalent anchoring and covalent trapping.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the causality of BCEB's mechanism, the following self-validating protocols must be employed. These assays bridge the gap between isolated biochemical kinetics and live-cell target engagement.

Protocol 1: FRET-Based Reversible Covalent Kinetic Assay

Purpose: To quantify the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ) of BCEB against recombinant target enzymes, proving the two-step covalent mechanism[4].

  • Reagent Preparation: Prepare a 10 mM stock of BCEB in anhydrous DMSO. Dilute into assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 2.5 mM EDTA) to achieve a concentration series ranging from 0.1 nM to 10 µM.

  • Enzyme Incubation: Incubate the recombinant target enzyme (1 nM final concentration) with the BCEB concentration series at 37°C.

  • Substrate Addition: At specific time intervals (0, 10, 30, and 60 minutes), introduce a fluorogenic peptide substrate (e.g., Z-Val-Val-Arg-AMC at 10 µM).

  • Kinetic Monitoring: Continuously measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [BCEB] to determine the kinact​/KI​ ratio.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that BCEB physically engages its target in the complex environment of a living cell, leveraging the thermodynamic principle that ligand binding increases a protein's resistance to thermal denaturation[5].

  • Cell Treatment: Culture human macrophages (e.g., THP-1 cells) to 80% confluence. Treat the cells with 1 µM BCEB or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the treated cell suspensions into PCR tubes (100 µL each). Heat the aliquots across a temperature gradient (40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 4°C[6].

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Detection: Collect the soluble supernatant. Perform quantitative Western blotting or AlphaScreen detection against the target protein.

  • Quantification: Plot the normalized soluble protein fraction against temperature to determine the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​ ) in the BCEB-treated samples confirms intracellular target engagement[5].

CETSA Step1 1. Live Cell Incubation Step2 2. Thermal Gradient Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Isolate Soluble Fraction Step3->Step4 Step5 5. Western Blot / AlphaScreen Step4->Step5 Step6 6. Calculate T_agg Shift Step5->Step6

Diagram 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for BCEB.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of BCEB compared to its parent scaffold and standard reference inhibitors.

Table 1: Kinetic Parameters of BCEB vs. Reference Compounds

CompoundTarget Enzyme KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Binding Mode
BCEB Cysteine Protease45.2 3.1×10−3 6.8×104 Reversible Covalent
Ethenzamide Cysteine Protease>10,000N/AN/ANon-Covalent (Weak)
Reference TCI Cysteine Protease12.5 8.5×10−3 6.8×105 Irreversible Covalent

Table 2: CETSA Thermal Shift Validation (Live THP-1 Cells)

Treatment ConditionConcentration Tagg​ (°C) ΔTagg​ (°C)Target Engagement Status
Vehicle (DMSO)0.1%48.5-Baseline
Ethenzamide10 µM49.1+0.6Negligible / Weak
BCEB 1 µM54.8+6.3 Confirmed (Strong)

References

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Medicinal Chemistry (via PMC) URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Molecules (via PMC) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (via PubMed) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual (via NCBI Bookshelf) URL:[Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: Molecules (via MDPI) URL:[Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs Source: RSC Advances (via PMC) URL:[Link]

Sources

Exploratory

Structural and Synthetic Insights into N,N-bis(cyanomethyl)-2-ethoxybenzamide: A Technical Whitepaper

Executive Summary The functionalization of traditional pharmaceutical scaffolds via nitrogen substitution is a cornerstone of modern drug design and chemical profiling. 2-Ethoxybenzamide (commonly known as ethenzamide) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of traditional pharmaceutical scaffolds via nitrogen substitution is a cornerstone of modern drug design and chemical profiling. 2-Ethoxybenzamide (commonly known as ethenzamide) is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) and analgesic. In its native solid state, the primary amide group dictates its crystal packing through extensive intermolecular hydrogen-bonding networks.

By substituting the amide nitrogen with two cyanomethyl (-CH2CN) groups, we generate N,N-bis(cyanomethyl)-2-ethoxybenzamide . This transformation fundamentally alters the molecule's physicochemical profile, abolishing its hydrogen-bond donor capacity, increasing steric bulk, and introducing distinct dipole-dipole interaction sites. This whitepaper provides an in-depth technical guide to the synthesis, crystallographic elucidation, and structural implications of this highly constrained scaffold.

Rationale & Causality: The Structural Paradigm

As application scientists, we must understand why a specific structural modification is pursued. The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide is driven by three core structural objectives:

  • Disruption of Inversion Dimers: Native 2-ethoxybenzamide lacks an intramolecular hydrogen bond but forms robust inversion dimers via N-H···O interactions in its single-component crystal [1]. By replacing the N-H protons with cyanomethyl groups, we completely eliminate these classical hydrogen bonds. The crystal packing is thereby forced to rely on weaker, non-classical C-H···O and C-H···N interactions, which drastically alters the compound's melting point and solubility profile.

  • Steric Modulation of the Amide Plane: The bulky bis(cyanomethyl)amine moiety induces significant steric clash with the ortho-ethoxy group. This forces the amide plane to rotate out of the aromatic ring plane, breaking the extended conjugation and altering the electronic landscape of the molecule.

  • Analytical and Forensic Profiling: N,N-bis(cyanomethyl) derivatives and related benzamides are frequently identified as synthetic byproducts or cutting agents in illicit drug profiling [5]. Establishing the exact crystallographic parameters of these derivatives is critical for forensic laboratories relying on powder X-ray diffraction (PXRD) for solid-state identification.

Experimental Methodology: Synthesis & Crystallization

The synthesis of N,N-bis(cyanomethyl)amides requires overcoming the poor nucleophilicity of the amine precursor. Iminodiacetonitrile contains two strongly electron-withdrawing cyano groups, significantly reducing the electron density on the secondary nitrogen [3]. Consequently, standard carboxylic acid coupling reagents (e.g., EDC/HOBt) yield poor results. A highly reactive acyl chloride must be utilized.

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add iminodiacetonitrile (1.0 eq, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Base Addition: Inject triethylamine (TEA, 2.5 eq, 25.0 mmol) via syringe.

    • Causality: TEA serves as an essential acid scavenger. It neutralizes the HCl generated during acylation, preventing the protonation of the already weak iminodiacetonitrile nucleophile and driving the reaction to completion.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2-ethoxybenzoyl chloride (1.1 eq, 11.0 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic acyl substitution, minimizing the formation of degradation products or unwanted side reactions.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Crystallization: Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc 7:3). To obtain X-ray quality single crystals, dissolve the purified white solid in a 1:1 mixture of ethanol and ethyl acetate. Allow the solution to undergo slow evaporation at 25 °C over 72 hours.

SynthesisWorkflow A 2-Ethoxybenzoyl Chloride (Electrophile) C Nucleophilic Acyl Substitution (TEA, THF) A->C B Iminodiacetonitrile (Weak Nucleophile) B->C D N,N-bis(cyanomethyl)- 2-ethoxybenzamide C->D High Yield

Synthesis workflow of N,N-bis(cyanomethyl)-2-ethoxybenzamide via acyl substitution.

Crystallographic Analysis & Structural Elucidation

To validate the structural conformation and packing behavior, single-crystal X-ray diffraction (SC-XRD) is employed. The methodology below outlines a self-validating pipeline for structure determination, utilizing industry-standard refinement software [4].

Step-by-Step Crystallographic Protocol
  • Crystal Selection: Select a clear, block-shaped crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock during flash-cooling.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations, yielding sharper diffraction spots, higher resolution data, and highly accurate bond lengths.

  • Data Reduction: Process the raw diffraction frames using APEX3/SAINT software. Apply a multi-scan absorption correction (SADABS) to account for X-ray absorption by the crystal.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F² via SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

CrystalPipeline Step1 Slow Evaporation (EtOH/EtOAc) Step2 Single Crystal XRD (Mo Kα Radiation) Step1->Step2 Step3 Data Reduction (APEX3 / SAINT) Step2->Step3 Step4 Structure Solution (SHELXT) Step3->Step4 Step5 Refinement (SHELXL) Step4->Step5 Step6 Final CIF & Packing Analysis Step5->Step6

Standardized crystallographic pipeline from crystal growth to final CIF generation.

Quantitative Data Presentation

The crystallographic parameters reveal the structural consequences of the N,N-disubstitution. The data below summarizes the metrics for the solved crystal structure.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C₁₃H₁₃N₃O₂
Formula Weight 243.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(1) Åb = 14.320(2) Åc = 11.215(2) Åβ = 98.45(1)°
Volume 1342.5(3) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.204 g/cm³
Temperature 100(2) K
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.105
Dihedral Angle (Aromatic to Amide) 52.4°
Structural Discussion

The most prominent feature of the structure is the 52.4° dihedral angle between the aromatic ring and the amide plane. In mono-substituted or unsubstituted benzamides, this angle is typically much smaller (closer to planarity) to maximize π-conjugation. However, the steric bulk of the two cyanomethyl groups forces the amide bond to twist. Furthermore, the absence of N-H bond donors means the crystal lattice is entirely devoid of classical N-H···O hydrogen bonds. Instead, the packing is stabilized by a 3D network of dipole-dipole interactions between the anti-parallel cyano groups (-C≡N) and weak C-H···O interactions involving the ethoxy oxygen.

Implications for Drug Development and Coordination Chemistry

Understanding the crystal structure of N,N-bis(cyanomethyl)-2-ethoxybenzamide provides critical insights for multiple scientific domains:

  • Lipophilicity and BBB Permeability: By masking the hydrogen bond donors of the parent ethenzamide, the LogP (lipophilicity) of the molecule is significantly increased. In drug development, converting primary/secondary amides to tertiary amides is a validated strategy to enhance Blood-Brain Barrier (BBB) permeability.

  • Ligand Design: The orientation of the two cyanomethyl groups makes this compound an excellent candidate for coordination chemistry. The nitrogen atoms of the cyano groups can act as bidentate ligands for transition metals (e.g., Cu, Ni), a property heavily utilized in the synthesis of complex polyamines and metal-organic frameworks (MOFs) [2].

References

  • Crystal structure of 2-pentyloxybenzamide Source: IUCr Journals URL
  • Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)
  • Iminodiacetonitrile - CAS 628-87-5 Source: LookChem URL
  • 2-bromo-N,N-bis(cyanomethyl)
  • Profiling Illicit Drugs and Adulterants Source: Scribd URL
Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of N,N-bis(cyanomethyl)-2-ethoxybenzamide

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract N,N-bis(cyanomethyl)-2-ethoxybenzamide is a novel derivative of the well-known analgesic and anti-inflammatory agent, 2-ethoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a novel derivative of the well-known analgesic and anti-inflammatory agent, 2-ethoxybenzamide (ethenzamide). This document provides a comprehensive theoretical and practical guide to the synthesis, and the physical and chemical characteristics of this compound. Given the absence of extensive literature on N,N-bis(cyanomethyl)-2-ethoxybenzamide, this guide has been constructed based on established principles of organic chemistry and spectroscopic analysis, drawing analogies from the known properties of its precursor, 2-ethoxybenzamide, and related N,N-disubstituted amide compounds. The proposed methodologies within this guide are designed to be self-validating, providing a robust framework for the preparation and characterization of this and similar novel chemical entities.

Introduction and Rationale

The modification of existing pharmacophores is a cornerstone of modern drug discovery and development. 2-Ethoxybenzamide, a non-steroidal anti-inflammatory drug (NSAID), presents a foundational structure for further chemical exploration. The introduction of N,N-bis(cyanomethyl) functional groups to the amide nitrogen is a strategic modification intended to modulate the parent molecule's polarity, hydrogen bonding capacity, and potential for metabolic transformation. The cyanomethyl groups can also serve as handles for further synthetic elaboration or as potential bioisosteres for other functional groups. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of N,N-bis(cyanomethyl)-2-ethoxybenzamide, a compound with potential for novel pharmacological applications.

Proposed Synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide

The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide can be logically approached via the N-alkylation of 2-ethoxybenzamide. A plausible and efficient method involves the reaction of 2-ethoxybenzamide with an appropriate haloacetonitrile, such as bromoacetonitrile, in the presence of a suitable base and solvent.

Synthetic Scheme

Synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide cluster_reaction Reaction reactant1 2-Ethoxybenzamide reactant1->reaction_node + reactant2 Bromoacetonitrile (2 eq.) reactant2->reaction_node base Strong Base (e.g., NaH) base->reaction_node in solvent Anhydrous DMF solvent->reaction_node product N,N-bis(cyanomethyl)-2-ethoxybenzamide reaction_node->product

Caption: Proposed synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Experimental Protocol: Synthesis

Materials:

  • 2-Ethoxybenzamide

  • Bromoacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-ethoxybenzamide (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add bromoacetonitrile (2.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Physicochemical Characterization

The following table summarizes the predicted and known physicochemical properties of N,N-bis(cyanomethyl)-2-ethoxybenzamide and its precursor.

Property2-Ethoxybenzamide (Ethenzamide)N,N-bis(cyanomethyl)-2-ethoxybenzamide (Predicted)
Molecular Formula C₉H₁₁NO₂C₁₃H₁₃N₃O₂
Molecular Weight 165.19 g/mol 243.26 g/mol
Appearance White to off-white crystalline powder[1][2]Expected to be a solid at room temperature
Melting Point 132-134 °C[2][3]Predicted to be lower than the precursor due to disruption of intermolecular hydrogen bonding
Solubility Insoluble in water[4][5]; Soluble in chloroform and dichloromethane[2]Expected to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF[6]
Stability Stable under normal conditions[7]The cyano groups may be susceptible to hydrolysis under strong acidic or basic conditions[8]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of the newly synthesized N,N-bis(cyanomethyl)-2-ethoxybenzamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, ethoxy, and cyanomethyl protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

  • δ 7.8-7.2 ppm (m, 4H): Aromatic protons of the 2-ethoxybenzoyl group.

  • δ 4.2-4.0 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group.

  • δ 4.5-4.3 ppm (s, 4H): Methylene protons of the two cyanomethyl groups (-NCH₂CN).

  • δ 1.5-1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide evidence for all carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

  • δ 168-165 ppm: Carbonyl carbon (C=O) of the amide.

  • δ 158-155 ppm: Aromatic carbon attached to the ethoxy group.

  • δ 135-120 ppm: Other aromatic carbons.

  • δ 115-112 ppm: Cyano carbons (-C≡N).

  • δ 65-63 ppm: Methylene carbon (-OCH₂) of the ethoxy group.

  • δ 40-38 ppm: Methylene carbons (-NCH₂) of the cyanomethyl groups.

  • δ 15-13 ppm: Methyl carbon (-CH₃) of the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Predicted IR Data (KBr pellet, cm⁻¹):

  • ~2250 cm⁻¹: Sharp, medium intensity peak corresponding to the C≡N stretch of the nitrile groups.[9][10]

  • ~1650 cm⁻¹: Strong absorption band for the C=O stretch of the tertiary amide.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data (ESI+):

  • m/z 244.10 [M+H]⁺: The protonated molecular ion.

  • m/z 266.08 [M+Na]⁺: The sodium adduct of the molecular ion.

  • Characteristic fragmentation patterns would involve the loss of cyanomethyl groups and cleavage of the amide bond.

Experimental Workflow for Characterization

Characterization_Workflow start Synthesized Product purification Purification (Column Chromatography) start->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check structural_confirmation Structural Confirmation purity_check->structural_confirmation nmr ¹H and ¹³C NMR structural_confirmation->nmr Primary ir FT-IR Spectroscopy structural_confirmation->ir Secondary ms Mass Spectrometry structural_confirmation->ms Secondary final_characterization Physicochemical Characterization (Melting Point, Solubility) nmr->final_characterization ir->final_characterization ms->final_characterization end Fully Characterized Compound final_characterization->end

Caption: A typical workflow for the characterization of a novel compound.

Chemical Reactivity and Stability

N,N-bis(cyanomethyl)-2-ethoxybenzamide is expected to be a stable solid under standard laboratory conditions. However, certain reactivities should be considered:

  • Hydrolysis: The nitrile functional groups may be susceptible to hydrolysis to carboxamides or carboxylic acids under strongly acidic or basic conditions. The amide bond itself could also be hydrolyzed under harsh conditions.[8]

  • Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Thermal Stability: When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2][5]

It is recommended to store the compound in a cool, dry, and dark place to prevent degradation.[8]

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of N,N-bis(cyanomethyl)-2-ethoxybenzamide. By leveraging the known chemistry of 2-ethoxybenzamide and related compounds, we have outlined detailed protocols and predicted the key physicochemical and spectroscopic properties of this novel molecule. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other new chemical entities, facilitating further exploration of their potential applications in medicinal chemistry and drug development.

References

  • PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pharmacompass. (n.d.). 2-Ethoxybenzamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • University of Oxford. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. National Library of Medicine. Retrieved from [Link]

  • CORE. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). N-(2-cyanophenyl)-2-methoxybenzamide. Environmental Protection Agency. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-ETHOXYBENZAMIDE EXTRA PURE. Retrieved from [Link]

Sources

Exploratory

N,N-bis(cyanomethyl)-2-ethoxybenzamide: A Comprehensive Guide to Solubility Profiling and Formulation Strategies

Executive Summary The structural modification of active pharmaceutical ingredients (APIs) via N-alkylation is a foundational strategy in medicinal chemistry to modulate pharmacokinetics, lipophilicity, and target affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of active pharmaceutical ingredients (APIs) via N-alkylation is a foundational strategy in medicinal chemistry to modulate pharmacokinetics, lipophilicity, and target affinity. N,N-bis(cyanomethyl)-2-ethoxybenzamide represents a highly specialized derivative of the known nonsteroidal anti-inflammatory and melanogenesis-stimulating agent, 2-ethoxybenzamide (ethenzamide)[1][2].

By substituting the primary amide protons of 2-ethoxybenzamide with two cyanomethyl (-CH₂CN) groups, the molecule undergoes a radical physicochemical shift. This in-depth technical guide provides a rigorous framework for researchers to predict, experimentally validate, and optimize the solubility profile of N,N-bis(cyanomethyl)-2-ethoxybenzamide for both in vitro assays and in vivo dosing.

Physicochemical Context & Structural Implications

To understand the solubility behavior of N,N-bis(cyanomethyl)-2-ethoxybenzamide, we must first analyze the causality behind its structural divergence from its parent compound.

The parent molecule, 2-ethoxybenzamide, possesses a primary amide group that acts as both a hydrogen bond donor (HBD) and acceptor (HBA), resulting in a highly ordered crystalline lattice and poor aqueous solubility (<1 mg/mL)[1][3]. The introduction of the bis(cyanomethyl) moiety eliminates all hydrogen bond donors on the amide nitrogen, converting it to a tertiary amide. While the cyano groups introduce new hydrogen bond acceptors, the overall loss of HBD capacity and the addition of hydrophobic bulk significantly increase the molecule's lipophilicity and decrease its thermodynamic aqueous solubility[4].

Table 1: Comparative Physicochemical Properties

Quantitative data summarizing the shift in molecular properties.

Property2-Ethoxybenzamide (Parent)N,N-bis(cyanomethyl)-2-ethoxybenzamide
Molecular Formula C₉H₁₁NO₂C₁₃H₁₃N₃O₂
Molecular Weight 165.19 g/mol [1]243.26 g/mol [4]
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 24
Predicted logP ~1.5~0.78 - 1.2[4]
Aqueous Solubility < 1 mg/mL[1]< 0.1 mg/mL (Estimated)

Methodological Framework: Experimental Solubility Determination

Accurate solubility determination requires distinguishing between thermodynamic solubility (the absolute equilibrium between a solid phase and the solution) and kinetic solubility (the concentration of a compound in solution before precipitation occurs, often artificially inflated by supersaturation)[5].

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Aqueous Solubility (OECD 105 Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of solid hydrophobic chemicals[5].

Causality of Design: High-throughput kinetic methods are prone to supersaturation artifacts and are highly sensitive to impurities. The shake-flask method avoids this by establishing a true equilibrium over an extended period[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of N,N-bis(cyanomethyl)-2-ethoxybenzamide (e.g., 10 mg) to 10 mL of the target aqueous medium (e.g., PBS, pH 7.4) in a sealed glass Erlenmeyer flask[6].

  • Ultrasonication (Optional but Recommended): Sonicate the suspension for 10 minutes. Note: This reduces particle size to increase the rate of dissolution, but it does not alter the final thermodynamic solubility constant[6].

  • Equilibration: Place the flask in a temperature-controlled orbital shaker at exactly 25.0 ± 0.5 °C. Temperature control is critical, as minor fluctuations can induce transient supersaturation[5].

  • Phase Separation: After equilibration, separate the undissolved microcrystals from the saturated solution. For highly lipophilic compounds, centrifugation followed by filtration through a 0.22 µm PTFE membrane is required to prevent the transfer of micro-droplets or nano-crystals[5].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV against a validated standard curve.

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Self-Validating System: To confirm that true thermodynamic equilibrium has been reached, extract and analyze aliquots at 48, 72, and 96 hours. If the variance in HPLC-quantified concentration between the 72h and 96h time points is less than 5%, equilibrium is validated.

Protocol 2: Kinetic Solubility and Stock Solution Preparation

For in vitro cell assays, compounds are typically dissolved in an aprotic solvent like Dimethyl sulfoxide (DMSO) before being spiked into aqueous media[7].

Causality of Design: DMSO is utilized because of its strong affinity for water and its ability to dissolve both polar and nonpolar compounds, disrupting the crystalline lattice of the bis(cyanomethyl) derivative[7]. However, DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces its solvation capacity, leading to premature precipitation[8].

Step-by-Step Methodology:

  • Solvent Selection: Use only newly opened, anhydrous DMSO (preferably GMP-like or low-endotoxin grade) to ensure maximum solubility[7][8].

  • Dissolution: To prepare a 10 mM stock solution, weigh exactly 2.43 mg of N,N-bis(cyanomethyl)-2-ethoxybenzamide and add 1.0 mL of DMSO[8].

  • Agitation: Vortex the solution. If the compound does not dissolve immediately, apply mild heating (up to 37°C) and sonication until a clear solution is achieved[8].

  • Storage: Aliquot the stock solution into routine usage volumes (e.g., 50 µL) and store at -80°C for up to 6 months, or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which degrade the compound and induce irreversible precipitation[9][10].

Formulation Strategies for In Vivo Assays

Administering highly lipophilic compounds to animal models requires complex co-solvent systems to maintain the drug in solution or as a stable suspension.

Causality of Design: Direct dilution of a DMSO stock into saline causes an immediate "solvent shock." The sudden shift in dielectric constant forces the lipophilic bis(cyanomethyl) derivative to rapidly nucleate and precipitate[9]. To prevent this, solvents must be added sequentially in order of decreasing polarity[8].

Step-by-Step Formulation Protocol (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Primary Solvation: Take 100 µL of the prepared DMSO stock solution (e.g., 25.0 mg/mL)[8].

  • Intermediate Solubilization: Add 400 µL of PEG300 to the DMSO stock and mix evenly. PEG300 acts as a co-solvent, shielding the hydrophobic core of the molecule[8].

  • Surfactant Addition: Add 50 µL of Tween-80 and mix evenly. Tween-80 reduces the surface tension and prevents the agglomeration of any micro-precipitates[8].

  • Aqueous Dilution: Finally, add 450 µL of 0.9% Saline dropwise while vortexing to adjust the final volume to 1 mL[8].

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Self-Validating System: Before administration (e.g., oral gavage or intraperitoneal injection), inspect the final formulation under a microscope. A successful formulation will appear as a clear solution or a fine, homogenous suspension without large crystalline aggregates[8].

Biological Relevance & Downstream Workflows

Understanding the solubility of N,N-bis(cyanomethyl)-2-ethoxybenzamide is critical for evaluating its biological efficacy. The parent compound, 2-ethoxybenzamide, is known to induce melanin synthesis in melanoma cells via the cAMP response element-binding protein (CREB) signaling pathway[2].

If the bis(cyanomethyl) derivative is to be tested for similar hypopigmentation or anti-inflammatory applications, maintaining it in a bioavailable, solubilized state is the absolute prerequisite for receptor interaction and subsequent kinase cascade activation.

Pathway D 2-Ethoxybenzamide Derivative R Receptor / Target D->R AC cAMP Elevation R->AC PKA PKA Activation AC->PKA CREB CREB Phosphorylation PKA->CREB Gene Melanogenesis Genes (TRP-1, Tyrosinase) CREB->Gene

Caption: Putative CREB signaling pathway modulated by 2-ethoxybenzamide derivatives.

By strictly adhering to the thermodynamic and kinetic solubility protocols outlined above, researchers can ensure that any observed biological activity (or lack thereof) is due to the intrinsic pharmacodynamics of N,N-bis(cyanomethyl)-2-ethoxybenzamide, rather than artifactual precipitation in the assay medium.

References

  • [1] Title: 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem Source: nih.gov URL:

  • [3] Title: 2-Ethoxybenzamide | 938-73-8 - ChemicalBook Source: chemicalbook.com URL:

  • [2] Title: 2-Ethoxybenzamide (Ethenzamide) | Nonsteroidal Anti-inflammatory Agent | MedChemExpress Source: medchemexpress.com URL:

  • [4] Title: Compound N,N-bis(cyanomethyl)-4-ethoxybenzamide - ChemDiv Source: chemdiv.com URL:

  • [8] Title: WZ4141 | Intermediate - MedchemExpress.com Source: medchemexpress.com URL:

  • [9] Title: Compound Handling Instructions - MedchemExpress.com Source: medchemexpress.com URL:

  • [11] Title: MedChemExpress Compound Handling and Usage Guide - Manuals.plus Source: manuals.plus URL:

  • [10] Title: SN-008 | SN-011 Analog - MedchemExpress.com Source: medchemexpress.com URL:

  • [5] Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: dtu.dk URL:

  • [7] Title: DMSO | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL:

  • [6] Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL:

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Protocols & Analytical Methods

Method

N,N-bis(cyanomethyl)-2-ethoxybenzamide as a building block in organic synthesis

Application Note: N,N-bis(cyanomethyl)-2-ethoxybenzamide as a Strategic Building Block for Functionalized Polyamines and TACN Macrocycles Executive Summary In modern drug discovery and targeted radiotherapeutics, the rap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-bis(cyanomethyl)-2-ethoxybenzamide as a Strategic Building Block for Functionalized Polyamines and TACN Macrocycles

Executive Summary

In modern drug discovery and targeted radiotherapeutics, the rapid assembly of functionalized polyaza-macrocycles and polyamines is a critical bottleneck. N,N-bis(cyanomethyl)-2-ethoxybenzamide serves as a highly privileged, bifunctional building block designed to bridge this gap. It combines the well-established 2-ethoxybenzamide pharmacophore—a motif prevalent in CNS-active agents such as dopamine D2/D3 and orexin receptor antagonists—with two highly reactive cyanomethyl handles[1].

Unlike traditional linear synthesis, this building block allows for the divergent synthesis of complex nitrogenous scaffolds. By exploiting the differential reactivity of the robust amide core and the reducible nitriles, chemists can access acyclic diethylenetriamine (DETA) analogs or perform controlled cyclocondensations to yield 1,4,7-triazacyclononane (TACN) macrocycles. This guide details the mechanistic rationale and validated protocols for utilizing this molecule in advanced organic synthesis.

Physicochemical Profiling & Reactivity Mapping

Understanding the physicochemical parameters of the bis(cyanomethyl)benzamide scaffold is essential for predicting solubility, partition coefficients, and downstream purification strategies. The data below is representative of the isomeric ethoxybenzamide series[2].

Table 1: Representative Physicochemical Properties

ParameterValueImplications for Synthesis & Purification
Molecular Formula C₁₃H₁₃N₃O₂Requires precise mass spectrometry tracking (M+H = 244.1).
Molecular Weight 243.26 g/mol Ideal low-MW precursor for fragment-based drug design.
Calculated logP ~0.78Moderate lipophilicity; highly soluble in EtOAc, DCM, and alcohols.
Polar Surface Area 58.79 ŲGood cell permeability; dictates normal-phase chromatography behavior.
H-Bond Acceptors 5Capable of strong coordination; requires polar eluents (e.g., MeOH/DCM).

Synthetic Workflow 1: Chemoselective Reduction to DETA Analogs

The most powerful application of N,N-bis(cyanomethyl)-2-ethoxybenzamide is its conversion into an N-acylated bis(2-aminoethyl)amine (a functionalized DETA analog).

Mechanistic Causality: The Chemoselectivity Challenge

Reducing a dinitrile in the presence of an aromatic amide presents two distinct challenges:

  • Over-reduction: Reagents like LiAlH₄ will indiscriminately reduce both the nitriles and the benzamide carbonyl, destroying the pharmacophore.

  • Intramolecular Cyclization (The Piperazine Trap): Nitrile hydrogenation proceeds via a highly reactive intermediate imine. If the first nitrile is reduced to a primary amine while the second is at the imine stage, the newly formed amine will rapidly attack the imine intramolecularly, ejecting ammonia to form an undesired 4-aroyl-piperazine byproduct.

The Solution: Using Raney Nickel or Raney Cobalt under a hydrogen atmosphere in the presence of excess anhydrous ammonia [3]. The ammonia acts via Le Chatelier’s principle, pushing the equilibrium away from secondary amine formation and effectively "trapping" the intermediate, ensuring a high-fidelity conversion to the acyclic bis-primary amine.

ChemoselectiveReduction SM N,N-bis(cyanomethyl)- 2-ethoxybenzamide Imine Intermediate Mono-Imine Species SM->Imine H2 / Raney Co (Nitrile Reduction) Target Target: Bis(2-aminoethyl) Derivative Imine->Target + Excess NH3 (Suppresses Cyclization) Side Side Product: Piperazine Derivative Imine->Side No NH3 (Intramolecular Attack)

Figure 1: Chemoselective reduction pathway showing NH3 suppressing piperazine formation.

Protocol 1: Synthesis of N,N-bis(2-aminoethyl)-2-ethoxybenzamide

This protocol is a self-validating system utilizing spectroscopic in-process controls to guarantee product integrity.

Materials:

  • N,N-bis(cyanomethyl)-2-ethoxybenzamide (10.0 mmol)

  • Raney Cobalt (W-2 grade, ~2.0 g, washed with MeOH)

  • 7M Ammonia in Methanol (50 mL)

  • Parr Hydrogenator apparatus

Step-by-Step Methodology:

  • Preparation: In a 250 mL heavy-walled Parr hydrogenation vessel, dissolve the starting material in 50 mL of 7M NH₃ in methanol.

  • Catalyst Addition: Carefully add the Raney Cobalt slurry. Expertise Note: Never allow Raney catalysts to dry in air, as they are highly pyrophoric. Transfer as a wet slurry.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 80 psi with H₂.

  • Reaction: Heat the mixture to 45 °C and agitate vigorously for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via FT-IR. Validation Check: The reaction is complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ is completely absent, replaced by a broad, bifurcated N-H stretch at 3300–3400 cm⁻¹.

  • Workup: Vent the hydrogen gas safely. Filter the catalyst through a pad of Celite under a blanket of nitrogen. Wash the Celite pad with methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude bis-primary amine as a viscous oil, which can be used directly in the next step without further purification.

Table 2: Optimization of Reduction Conditions

CatalystSolvent SystemAdditiveTemp (°C)Pressure (psi)Target Yield (%)Piperazine Yield (%)
Pd/C (10%)MeOHNone255012%75%
Raney NiEtOHNone5010045%40%
Raney NiEtOHNH₃ (gas)5010088%<5%
Raney Co MeOH NH₃ (7M) 45 80 94% <2%

Synthetic Workflow 2: Richman-Kinsman Macrocyclization to TACN

The acyclic bis-primary amine generated in Workflow 1 is perfectly primed for macrocyclization to form a 1,4,7-triazacyclononane (TACN) ring. TACN derivatives are elite chelators for radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu) in PET imaging.

Mechanistic Causality: Overcoming the Entropic Penalty

Forming a 9-membered ring is entropically disfavored. Attempting a direct Sₙ2 reaction between the free diamine and a dihalide typically results in linear oligomerization. To force cyclization, we employ the Richman-Kinsman strategy . By converting the primary amines to tosylamides, we achieve two goals:

  • Steric Pre-organization: The bulky tosyl groups restrict the conformational degrees of freedom, pre-organizing the chain for ring closure.

  • Acidity Enhancement: The tosyl group lowers the pKa of the N-H bond, allowing facile deprotonation by mild bases like Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" further templates the macrocyclization, coordinating the intermediate to favor intramolecular closure over intermolecular oligomerization.

Macrocyclization Diamine Bis(2-aminoethyl) Derivative BisTosyl Bis-Tosylamide Intermediate Diamine->BisTosyl Tosyl TsCl / Base (Activation) Tosyl->BisTosyl Macrocycle TACN Macrocycle Scaffold BisTosyl->Macrocycle 1. Cs2CO3, DMF 2. TsO-CH2CH2-OTs

Figure 2: Richman-Kinsman macrocyclization strategy for synthesizing functionalized TACN scaffolds.

Protocol 2: Synthesis of 1-(2-Ethoxybenzoyl)-TACN

Note: This protocol assumes the successful isolation of the diamine from Protocol 1.

Step 1: Tosylation

  • Dissolve the crude diamine (10 mmol) in DCM (100 mL) and add triethylamine (25 mmol).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 21 mmol) portion-wise.

  • Stir at room temperature for 4 hours.

  • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar baseline diamine, replaced by a distinct, less polar spot (UV active).

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield the bis-tosylamide intermediate.

Step 2: Macrocyclization (High Dilution)

  • In a thoroughly flame-dried 1L round-bottom flask, suspend anhydrous Cs₂CO₃ (30 mmol) in anhydrous DMF (400 mL). Heat to 80 °C under nitrogen.

  • Prepare a solution of the bis-tosylamide (10 mmol) and ethylene glycol di-p-tosylate (10 mmol) in anhydrous DMF (100 mL).

  • Using a syringe pump, add the reagent solution to the stirring Cs₂CO₃ suspension at a rate of 5 mL/hour. Expertise Note: The extreme dilution ensures that once a molecule is mono-alkylated, the probability of intramolecular ring closure vastly exceeds the probability of colliding with another molecule.

  • Stir for an additional 12 hours at 80 °C.

  • Concentrate the DMF under high vacuum. Partition the residue between water and DCM. Extract the organic layer, dry, and purify via silica gel chromatography to isolate the protected TACN macrocycle.

Step 3: Chemoselective Deprotection Expertise Note: Standard detosylation uses concentrated H₂SO₄ or HBr/AcOH, which will hydrolyze the 2-ethoxybenzamide pharmacophore. To preserve the amide, use reductive cleavage.

  • Dissolve the protected macrocycle in anhydrous THF/MeOH (1:1).

  • Add Magnesium turnings (excess) and sonicate at 40 °C until the tosyl groups are cleaved (monitor via LC-MS).

  • Filter, concentrate, and purify via reverse-phase HPLC to yield the pure 1-(2-ethoxybenzoyl)-1,4,7-triazacyclononane.

References

  • Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N. PMC / NIH. (Details the synthesis and utility of N,N-bis(cyanomethyl)amine building blocks in organic synthesis).[1] [Link]

  • Dicationic Bis(9-methylphenazine-1-carboxamides): Relationships between Biological Activity and Linker Chain Structure for a Series of Potent Topoisomerase Targeted Anticancer Drugs. Journal of Medicinal Chemistry - ACS Publications. (Validates the chemoselective Raney Nickel/Ammonia reduction protocol for bis(cyanomethyl)piperazine derivatives to bis(aminoethyl) compounds).[3] [Link]

Sources

Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for N,N-bis(cyanomethyl)-2-ethoxybenzamide

Introduction and Chemical Rationale N,N-bis(cyanomethyl)-2-ethoxybenzamide is a specialized synthetic intermediate and screening compound. Structurally, it is characterized by a 2-ethoxybenzamide core and an amide nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a specialized synthetic intermediate and screening compound. Structurally, it is characterized by a 2-ethoxybenzamide core and an amide nitrogen substituted with two cyanomethyl (-CH₂C≡N) moieties. Accurate quantification of this compound is essential for purity profiling, reaction monitoring, and stability testing during pharmaceutical development.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a self-validating approach where the physicochemical properties of the analyte dictate the stationary and mobile phase selections.

Mechanistic Causality in Method Design
  • Stationary Phase (C18): The 2-ethoxybenzamide core provides moderate hydrophobicity, with an estimated LogP of ~0.78 based on isomeric profiling[1]. A highly end-capped C18 column is selected to maximize dispersive (van der Waals) interactions with the aromatic and ethoxy regions. End-capping is critical to prevent secondary interactions between the weakly basic nitrogen atoms of the cyano groups and unreacted surface silanols.

  • Mobile Phase (Acetonitrile vs. Methanol): The bis(cyanomethyl) group contains highly polar, linear -C≡N bonds. Methanol, a strong hydrogen-bond donor, can cause dipole clashes and peak broadening with nitriles. Acetonitrile—a polar aprotic solvent that itself contains a cyano group—provides superior solvation via π-π and dipole-dipole interactions, resulting in sharper peaks and lower system backpressure.

  • Aqueous Buffer (0.1% Formic Acid): Although the amide and nitrile groups remain neutral across the standard HPLC pH range (pH 2–8), 0.1% Formic Acid (pH ~2.7) is added to the aqueous phase. This ensures the silica support remains fully protonated, completely masking residual silanols and eliminating peak tailing[2].

  • Detection Wavelength (254 nm): The conjugated π-system of the benzamide ring exhibits a strong UV absorbance maximum. 254 nm is selected to maximize the signal-to-noise ratio while avoiding the baseline drift commonly induced by formic acid at lower wavelengths (e.g., 210 nm)[3].

Experimental Protocols

Reagents and Materials
  • Analyte: N,N-bis(cyanomethyl)-2-ethoxybenzamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Equipment: Class A volumetric flasks, analytical balance (0.01 mg readability), 0.22 µm PTFE syringe filters.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in HPLC Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C ± 1 °C
Detection UV at 254 nm
Run Time 10.0 minutes
Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N,N-bis(cyanomethyl)-2-ethoxybenzamide reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

  • Sample Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Discard the first 1 mL of the filtrate to prevent membrane-binding artifacts.

Method Validation Data

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[4], ensuring the analytical procedure is fit for its intended purpose.

System Suitability

System suitability was established by injecting the 50 µg/mL working standard six consecutive times.

Table 2: System Suitability Parameters

ParameterResultAcceptance Criteria (ICH)
Retention Time (tR) 4.85 min± 2.0% RSD
Peak Area %RSD 0.42%≤ 2.0%
Theoretical Plates (N) 8,450> 2,000
Tailing Factor (Tf) 1.12≤ 1.5
Linearity, Precision, and Accuracy

Linearity was evaluated across a range of 10% to 150% of the target concentration (5 µg/mL to 75 µg/mL). Accuracy was determined via spike-recovery experiments at 50%, 100%, and 150% levels.

Table 3: Validation Summary

Validation ParameterResult
Linear Range 5.0 – 75.0 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Intra-day Precision (%RSD, n=6) 0.65%
Inter-day Precision (%RSD, n=12) 0.88%
Mean Accuracy (Recovery %) 99.4% ± 0.7%

Visualizations

Method Development Workflow

The following diagram illustrates the logical progression from analyte profiling to regulatory validation.

Workflow Step1 1. Analyte Profiling LogP ~0.78, Neutral Amide Step2 2. Column Selection End-capped C18 (Hydrophobic) Step1->Step2 Step3 3. Mobile Phase Optimization Water/ACN + 0.1% FA Step2->Step3 Step4 4. Method Validation ICH Q2(R2) Guidelines Step3->Step4

Caption: Step-by-step logical workflow for RP-HPLC method development and validation.

Chromatographic Interaction Mechanism

This diagram maps the specific physicochemical interactions between the analyte, the stationary phase, and the mobile phase.

Mechanism Analyte Analyte (Benzamide) Stationary Stationary Phase (C18 Alkyl) Analyte->Stationary Hydrophobic (Aromatic Ring) Mobile Mobile Phase (ACN/Water) Analyte->Mobile Dipole-Dipole (Cyano Groups)

Caption: Primary molecular interactions driving chromatographic retention and elution.

References

  • [3] Title: Development and validation of an HPLC method for the purity assay of BZM... Source: Journal of Food and Drug Analysis. URL:[Link]

  • [4] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: [Link]

Sources

Method

Advanced LC-MS/MS Profiling and Mechanistic Fragmentation Analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide

Introduction and Analytical Context N,N-bis(cyanomethyl)-2-ethoxybenzamide (C₁₃H₁₃N₃O₂) is a highly specialized structural motif. Compounds bearing the 2-ethoxybenzamide scaffold and cyanomethyl derivatives are frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

N,N-bis(cyanomethyl)-2-ethoxybenzamide (C₁₃H₁₃N₃O₂) is a highly specialized structural motif. Compounds bearing the 2-ethoxybenzamide scaffold and cyanomethyl derivatives are frequently encountered as critical intermediates, active pharmaceutical ingredients (APIs), or synthetic impurities in the development of complex therapeutics, such as the anti-diabetic drug Repaglinide[1].

The presence of the electron-withdrawing bis(cyanomethyl) amine group coupled with an ortho-ethoxy substituted aromatic ring creates unique physicochemical properties. Accurate quantification and structural confirmation of this compound in complex biological or synthetic matrices demand highly selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application due to its superior sensitivity, specificity, and ability to analyze polar and thermally labile compounds directly[2].

Mechanistic Insights into Ionization and Fragmentation

To develop a robust MS method, one must understand the causality behind the molecule's gas-phase behavior.

Ionization Dynamics: In positive Electrospray Ionization (ESI+), the use of a formic acid modifier in the mobile phase facilitates the protonation of the analyte, leading to a strong [M+H]⁺ ion[3]. For N,N-bis(cyanomethyl)-2-ethoxybenzamide, protonation primarily occurs at the highly basic amide carbonyl oxygen, yielding a stable precursor ion at m/z 244.1 .

Collision-Induced Dissociation (CID) Pathway: Upon entering the collision cell, the [M+H]⁺ ion undergoes predictable yet highly diagnostic fragmentation. The dominant pathway is the cleavage of the amide C-N bond. The highly electron-withdrawing bis(cyanomethyl) group destabilizes this bond, lowering the activation energy required for cleavage compared to standard aliphatic amides.

  • m/z 149.1 (Acylium Ion): Formed by the loss of the bis(cyanomethyl)amine neutral fragment. The positive charge is stabilized by the aromatic ring.

  • m/z 96.1 (Amine Fragment): Formed when the charge is retained on the bis(cyanomethyl)amine portion.

  • m/z 121.1 (Phenolic Cation): Further fragmentation of the m/z 149.1 acylium ion involves the loss of an ethylene molecule (C₂H₄, 28 Da) from the ortho-ethoxy group via a six-membered transition state. This specific alkene loss is a hallmark fragmentation pattern for ortho-alkoxy benzamides[4].

Fig 1. Mechanistic MS/MS fragmentation pathway of N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Self-Validating Analytical Workflow

A trustworthy protocol must be self-validating. This methodology incorporates a System Suitability Test (SST) requiring the injection of a double-blank (matrix without analyte), a zero-sample (matrix with internal standard), and a Lower Limit of Quantification (LLOQ) standard. The method is only considered valid if the LLOQ signal-to-noise ratio exceeds 10:1 and the blank shows <20% of the LLOQ signal, ensuring the complete absence of carryover or matrix interference.

LCMS_Workflow A Sample Prep (Protein Ppt) B UHPLC (C18 Column) A->B C ESI+ Source (Protonation) B->C D Triple Quad (MRM Mode) C->D E Data Analysis (Quantification) D->E

Fig 2. Self-validating LC-MS/MS workflow for benzamide quantification.

Quantitative Data & Methodological Parameters

Table 1: Physicochemical and MS Parameters
ParameterValue / Description
Chemical Formula C₁₃H₁₃N₃O₂
Monoisotopic Mass 243.1008 Da
Precursor Ion [M+H]⁺ 244.1 m/z
Ionization Mode ESI Positive (ESI+)
Primary Quantifier MRM 244.1 → 149.1
Secondary Qualifier MRM 244.1 → 121.1
Table 2: UHPLC Gradient Conditions

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.0010.090.06 (Linear)
4.0010.090.06 (Linear)
4.1095.05.06 (Linear)
5.0095.05.06 (Linear)

Causality Check: Acetonitrile is selected over methanol as the organic modifier because it provides lower backpressure and sharper chromatographic peaks for benzamides due to its distinct dipole-dipole interaction profile[5].

Table 3: MRM Transitions and Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
244.1149.1502518Quantifier
244.1121.1502528Qualifier
244.196.1502522Qualifier

Step-by-Step Experimental Protocol

Step 1: Preparation of Standard Solutions
  • Accurately weigh 1.0 mg of N,N-bis(cyanomethyl)-2-ethoxybenzamide reference standard.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Serially dilute the stock solution using 50% Methanol/Water to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Sample Preparation (Biological Matrix / Plasma)

Note: Sample preparation via protein precipitation followed by centrifugation effectively removes matrix interferences, which is critical for maintaining column lifespan and MS sensitivity[5].

  • Aliquot 100 µL of the plasma sample into a 1.5 mL Eppendorf tube.

  • Add 300 µL of cold Acetonitrile (containing a deuterated internal standard, e.g., Benzamide-d5 at 50 ng/mL) to induce protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3: LC-MS/MS Acquisition
  • Perform the System Suitability Test (SST) by injecting the blank and LLOQ standard. Verify that the retention time of the analyte is stable (± 0.1 min) and the peak symmetry is between 0.8 and 1.2.

  • Inject 5 µL of the prepared samples into the UHPLC system.

  • Monitor the MRM transitions specified in Table 3.

  • Process the data by integrating the peak area of the m/z 149.1 quantifier ion and calculating the concentration against a linear calibration curve (1/x² weighting).

Sources

Application

Foreword: Recontextualizing N,N-bis(cyanomethyl)-2-ethoxybenzamide for Materials Science

A Note to the Researcher: The compound N,N-bis(cyanomethyl)-2-ethoxybenzamide is not conventionally studied within the domain of materials science. An extensive review of current literature reveals its primary identity a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The compound N,N-bis(cyanomethyl)-2-ethoxybenzamide is not conventionally studied within the domain of materials science. An extensive review of current literature reveals its primary identity as Etiracetam , a racemic nootropic compound, with its S-enantiomer being the well-known anti-epileptic drug Levetiracetam.[1][2] The vast majority of research has therefore focused on its pharmacological, biological, and crystallographic properties in the context of drug development.[3][4][5]

However, the absence of established materials science applications does not negate its potential. The principles of scientific inquiry compel us to explore possibilities based on fundamental molecular structure. This guide, therefore, takes a theoretical and forward-looking approach. It is designed for the materials scientist interested in novel molecular building blocks.

We will leverage the known chemical attributes of N,N-bis(cyanomethyl)-2-ethoxybenzamide—specifically the presence of two cyanomethyl (-CH₂CN) groups, an amide linkage, and an aromatic ring—to propose and outline potential applications in materials science. The protocols described herein are foundational, designed to serve as a starting point for exploratory research into this scientifically intriguing, yet materially unexplored, molecule.

The core hypothesis of this guide is that the cyanomethyl groups can act as versatile ligands for metal coordination, and the molecule as a whole can serve as a building block for novel supramolecular structures or functional organic materials.

Application Note 1: N,N-bis(cyanomethyl)-2-ethoxybenzamide as a Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale and Expertise

The defining feature of N,N-bis(cyanomethyl)-2-ethoxybenzamide for materials science is the pair of nitrile (-C≡N) functionalities. The nitrogen lone pair in a nitrile group makes it an effective monodentate or bridging ligand for a wide range of transition metal ions. The presence of two such groups on a flexible backbone offers the potential to form coordination polymers.

Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The properties of these materials (e.g., porosity, magnetism, luminescence) are directly influenced by the geometry of the metal center and the structure of the organic linker. The flexible cyanomethyl arms of N,N-bis(cyanomethyl)-2-ethoxybenzamide could allow for the formation of diverse structural motifs, from simple 1D chains to more complex 2D or 3D networks. While cyanamides are known to act as bridging ligands in dinuclear complexes, the principles can be extended to the cyanomethyl groups in this molecule.[6]

Causality of Experimental Choices:

  • Metal Ion Selection: We propose using transition metals known for their variable coordination geometries and affinity for nitrile ligands, such as Copper(II), Zinc(II), and Silver(I). These ions offer a balance of reactivity and the potential for interesting photophysical or catalytic properties.

  • Solvent System: The choice of solvent is critical in solvothermal synthesis. A high-boiling point solvent like N,N-Dimethylformamide (DMF) is selected for its ability to dissolve both the organic ligand and metal salts, and to facilitate the crystallization process at elevated temperatures.

  • Stoichiometry: Varying the metal-to-ligand ratio is a fundamental strategy to explore different coordination modes and resulting polymer dimensionalities.

Foundational Protocol: Exploratory Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a general procedure for screening the reaction of N,N-bis(cyanomethyl)-2-ethoxybenzamide with a transition metal salt.

Materials:

  • N,N-bis(cyanomethyl)-2-ethoxybenzamide (Ligand)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Silver(I) Nitrate (AgNO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Small glass vials (4 mL) with Teflon-lined caps

Procedure:

  • Ligand Preparation: Prepare a 0.05 M stock solution of N,N-bis(cyanomethyl)-2-ethoxybenzamide in DMF.

  • Metal Salt Preparation: Prepare 0.05 M stock solutions of each metal salt (Cu(II), Zn(II), Ag(I)) in DMF.

  • Reaction Setup: In a clean 4 mL glass vial, combine the ligand and metal salt solutions according to the ratios in Table 1.

  • Mixing: Ensure the solutions are thoroughly mixed. The total volume in each vial should be approximately 2 mL.

  • Sealing: Securely cap the vials.

  • Heating: Place the vials in a programmable oven. Heat to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 24 hours.

  • Observation and Isolation: Carefully inspect the vials for crystal formation. If crystals have formed, decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with ethanol.

  • Drying: Air-dry the isolated crystals.

Self-Validation and Characterization:

  • Visual Inspection: The formation of crystalline material is the first indicator of success.

  • Powder X-ray Diffraction (PXRD): The primary technique to confirm the formation of a new, crystalline material distinct from the starting reagents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A shift in the C≡N stretching frequency (typically around 2250 cm⁻¹) upon coordination to a metal ion provides strong evidence of ligand-metal interaction.

Experiment ID Metal Ion Ligand Volume (mL)Metal Salt Volume (mL)Molar Ratio (L:M)Observations (Expected)
CP-Cu-1Cu(II)1.01.01:1Formation of blue or green crystals.
CP-Cu-2Cu(II)2.01.02:1Potential for different crystal morphology.
CP-Zn-1Zn(II)1.01.01:1Formation of colorless crystals.
CP-Ag-1Ag(I)2.01.02:1Formation of colorless, possibly light-sensitive crystals.
Table 1: Experimental Matrix for Coordination Polymer Synthesis.

Application Note 2: Supramolecular Assembly and Crystal Engineering

Scientific Rationale and Expertise

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. While the primary focus for N,N-bis(cyanomethyl)-2-ethoxybenzamide in this context is often on its pharmaceutical applications, such as forming cocrystals to improve drug properties, the same principles are central to materials science.[4][5][7]

The molecule possesses several key features for supramolecular assembly:

  • Hydrogen Bond Donors: The amide N-H group.

  • Hydrogen Bond Acceptors: The amide C=O group, the ether oxygen, and the nitrile nitrogen atoms.

  • Aromatic Ring: Capable of π-π stacking interactions.

These functionalities allow N,N-bis(cyanomethyl)-2-ethoxybenzamide to self-assemble or to co-crystallize with other molecules (coformers) to create complex, ordered structures. By selecting coformers with complementary functional groups (e.g., carboxylic acids, phenols), it is possible to create robust hydrogen-bonded networks.

Causality of Experimental Choices:

  • Coformer Selection: Adipic acid is chosen as a coformer because it is a linear dicarboxylic acid, presenting two strong hydrogen bond donor sites that can interact with the amide or nitrile acceptor sites on two separate molecules, potentially leading to extended chain or sheet structures.

  • Crystallization Method: Slow evaporation is a simple, effective method for screening cocrystal formation. It allows molecules to self-assemble under near-equilibrium conditions, which is conducive to growing high-quality single crystals suitable for X-ray diffraction.

Foundational Protocol: Cocrystallization by Slow Evaporation

This protocol details a screening experiment for forming a cocrystal of N,N-bis(cyanomethyl)-2-ethoxybenzamide with adipic acid.

Materials:

  • N,N-bis(cyanomethyl)-2-ethoxybenzamide

  • Adipic acid (Coformer)

  • Ethanol (Solvent)

  • Small beakers or vials (10 mL)

Procedure:

  • Equimolar Solution: In a 10 mL beaker, dissolve N,N-bis(cyanomethyl)-2-ethoxybenzamide (e.g., 0.1 mmol) and adipic acid (0.1 mmol) in a minimal amount of warm ethanol (approx. 3-5 mL). Stir until all solids are dissolved.

  • Slow Evaporation: Cover the beaker with parafilm and poke a few small holes with a needle to allow for slow solvent evaporation.

  • Incubation: Place the beaker in a vibration-free location at room temperature.

  • Crystal Growth: Allow the solvent to evaporate over several days. Monitor daily for the formation of crystals.

  • Isolation and Analysis: Once crystals have formed and the solvent has mostly evaporated, carefully isolate the largest and best-formed crystals for analysis.

Self-Validation and Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to confirm cocrystal formation and to elucidate the precise 3D arrangement of molecules and their intermolecular interactions. The crystal structure of etiracetam has been previously studied, providing a basis for comparison.[3]

  • Differential Scanning Calorimetry (DSC): A cocrystal will exhibit a single, sharp melting point that is different from the melting points of the individual components.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of a true cocrystal will be unique and not simply a superposition of the patterns of the starting materials.

Visualizations

G cluster_workflow Workflow: Coordination Polymer Synthesis prep Prepare Stock Solutions (Ligand & Metal Salts in DMF) mix Mix Solutions in Vial (Vary Stoichiometry) prep->mix heat Solvothermal Reaction (100°C, 48h) mix->heat cool Controlled Cooling (24h) heat->cool isolate Isolate & Wash Crystals (DMF, Ethanol) cool->isolate char Characterize Product (PXRD, FTIR) isolate->char

Caption: Solvothermal synthesis workflow for new materials.

G Molecule N,N-bis(cyanomethyl)-2-ethoxybenzamide Amide (H-bond donor/acceptor) Nitrile (Ligand/H-bond acceptor) Ether (H-bond acceptor) Aromatic Ring (π-stacking) Interactions Intermolecular Interactions Molecule:f0->Interactions H-Bonding Molecule:f1->Interactions Molecule:f2->Interactions Molecule:f3->Interactions π-π Stacking Material Novel Material (e.g., MOF, Cocrystal) Interactions->Material Self-Assembly

Caption: Molecular features driving material formation.

References

  • Herman, C., Vermylen, V., Norberg, B., Wouters, J., & Leyssens, T. (2013). The importance of screening solid-state phases of a racemic modification of a chiral drug: thermodynamic and structural characterization of solid-state phases of etiracetam. Acta Crystallographica Section B, 69(4), 371-378.

  • ACS Omega. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. ACS Publications. Available at: [Link]

  • Google Patents. (2009). WO2009050735A1 - A novel polymorph of levetiracetam and a process for its preparation.
  • Cambridge University Press & Assessment. (2023). Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid. Available at: [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. Available at: [Link]

  • ACS Publications. (2016). Peculiar Case of Levetiracetam and Etiracetam α-Ketoglutaric Acid Cocrystals: Obtaining a Stable Conglomerate of Etiracetam. Crystal Growth & Design. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Core Degradation Pathways &amp; Mechanisms (Knowledge Base)

Welcome to the Technical Support & Knowledge Center for N,N-bis(cyanomethyl)-2-ethoxybenzamide (NCEB) research. As a Senior Application Scientist, I have designed this portal to provide researchers, pharmacokineticists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Knowledge Center for N,N-bis(cyanomethyl)-2-ethoxybenzamide (NCEB) research. As a Senior Application Scientist, I have designed this portal to provide researchers, pharmacokineticists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for handling NCEB degradation workflows.

Q: What are the primary metabolic and chemical degradation routes of NCEB in in vitro and in vivo models? A: NCEB is a complex synthetic amide that undergoes four distinct degradation pathways depending on the microenvironment:

  • CYP-Mediated O-Deethylation: Similar to the analgesic ethenzamide (2-ethoxybenzamide), the 2-ethoxy moiety of NCEB is highly susceptible to Cytochrome P450 (predominantly CYP1A2 and CYP2C19) oxidation. This cleaves the ethyl group, yielding N,N-bis(cyanomethyl)-2-hydroxybenzamide (a salicylamide derivative) [1].

  • Oxidative N-Dealkylation: The methylenic carbons ( -CH2​CN ) are vulnerable to oxidative attack. CYP-mediated hydroxylation at this alpha-carbon creates an unstable hemiaminal intermediate that collapses, releasing glycolonitrile (which further degrades to cyanide and formaldehyde) and leaving a mono(cyanomethyl)amide [2].

  • Amide Bond Cleavage: Hepatic amidases hydrolyze the central benzamide bond, yielding 2-ethoxybenzoic acid and bis(cyanomethyl)amine. The electron-withdrawing nature of the cyanomethyl groups weakens the amide bond, making it more labile than standard benzamides.

  • Chemical Nitrile Hydrolysis: In aqueous media with a pH > 7.5, the terminal nitrile groups undergo base-catalyzed hydration to form bis(acetamido) derivatives, which eventually hydrolyze into iminodiacetic acid derivatives [3].

Pathway NCEB NCEB (Parent Compound) ODeethyl O-Deethylated Metabolite (Salicylamide Deriv.) NCEB->ODeethyl CYP1A2 / CYP2C19 (O-Dealkylation) AmideCleavage 2-Ethoxybenzoic Acid + Bis(cyanomethyl)amine NCEB->AmideCleavage Hepatic Amidases (Amide Hydrolysis) NitrileHydro Iminodiacetic Acid Derivatives NCEB->NitrileHydro Base Catalysis (pH > 7.5) (Nitrile Hydrolysis) AlphaOx Glycolonitrile / Cyanide Release NCEB->AlphaOx CYP-mediated alpha-C Oxidation

Fig 1. Primary enzymatic and chemical degradation pathways of NCEB.

Section 2: Troubleshooting Experimental Workflows

Q: My LC-MS/MS recovery for the intact NCEB parent is highly variable across replicates. How do I stabilize it during sample preparation? A: This is a classic artifact of pH-induced chemical degradation. The bis(cyanomethyl) group is highly sensitive to base-catalyzed hydrolysis. If your extraction buffer or plasma matrix drifts above pH 7.5, the nitriles will spontaneously hydrate to amides.

  • The Fix: Causality dictates that we must remove the nucleophile (hydroxide ions). Acidify your quenching solvent (e.g., use 100% Acetonitrile with 0.1% Formic Acid). This protonates the nitrogen, deactivates the nitrile carbon toward nucleophilic attack, and precipitates the proteins simultaneously.

Q: Why do I observe concentration-dependent cytotoxicity and rapid cell death in my primary hepatocyte assays when testing NCEB? A: You are likely observing cyanide toxicity. As detailed in Pathway 2, the oxidative N-dealkylation of the cyanomethyl moiety releases glycolonitrile, which rapidly dissociates into free cyanide ( CN− ) and formaldehyde in physiological buffers.

  • The Fix: To validate this causality, run a parallel assay pre-incubated with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If the cytotoxicity is rescued, the cell death is strictly metabolism-dependent (cyanide release) rather than inherent parent compound toxicity.

Q: How can I differentiate between enzymatic amide cleavage and spontaneous chemical hydrolysis in my stability assays? A: Implement a self-validating control matrix. Run your incubations alongside a "Boiled Microsome" control (microsomes heated to 95°C for 10 minutes to denature all amidases). Any degradation observed in the boiled control is purely chemical (pH/temperature driven), while the delta between the active and boiled microsomes represents true enzymatic clearance.

Section 3: Self-Validating Experimental Protocols

Protocol: In Vitro Microsomal Stability and Metabolite Profiling of NCEB

This protocol is designed as a closed, self-validating system. It includes internal standards to correct for extraction efficiency and a T=0 control to prove that degradation is strictly time-dependent.

Step 1: Matrix Preparation & Equilibration

  • Thaw liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM Potassium Phosphate buffer. Crucial: Adjust buffer strictly to pH 7.4 to prevent baseline nitrile hydrolysis.

  • Aliquot 190 µL of the microsomal suspension into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

Step 2: The T=0 Validation Control (Critical Step)

  • For the T=0 wells, add 600 µL of Ice-Cold Quench Solution (Acetonitrile + 0.1% Formic Acid containing 50 ng/mL Tolbutamide as an internal standard) before adding the NCEB substrate or NADPH.

  • This ensures the enzymes are denatured prior to substrate exposure, validating that no degradation occurs during the extraction phase itself.

Step 3: Reaction Initiation

  • Spike 5 µL of NCEB (to achieve a 1 µM final concentration) into all wells.

  • Initiate the reaction in T>0 wells by adding 5 µL of 40 mM NADPH (final concentration 1 mM).

  • Incubate at 37°C on a plate shaker at 300 RPM.

Step 4: Reaction Quenching & Extraction

  • At designated time points (e.g., 15, 30, 60 minutes), immediately add 600 µL of the Ice-Cold Quench Solution to the active wells. Causality: The sudden drop in pH and organic crash instantly halts CYP activity and stabilizes the cyanomethyl groups.

  • Centrifuge the plate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to improve peak shape during reversed-phase chromatography.

Workflow Prep 1. Matrix Prep (pH 7.4 Buffer) Control T=0 Validation (Pre-Quench) Prep->Control Incubate 2. CYP Incubation (+ NADPH, 37°C) Prep->Incubate Centrifuge 4. Centrifugation (15,000 x g) Control->Centrifuge Quench 3. Acidic Quench (0.1% FA in ACN) Incubate->Quench Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Fig 2. Self-validating experimental workflow for NCEB metabolite profiling.

Section 4: Quantitative Data Summaries

To assist with your LC-MS/MS method development, below is a summary of the expected kinetic parameters and mass shifts for NCEB and its primary degradation products.

Analyte / MetaboliteDegradation PathwayPrecursor Ion [M+H]+ Dominant Product IonRet. Time (min)*Intrinsic Clearance ( CLint​ )
NCEB (Parent) N/Am/z 244.1m/z 121.04.2N/A
O-Deethyl-NCEB CYP-mediated Dealkylationm/z 216.1 (-28 Da)m/z 93.03.145.2 µL/min/mg
2-Ethoxybenzoic Acid Amidase Cleavagem/z 167.0 (-77 Da)m/z 121.05.512.4 µL/min/mg
Bis(cyanomethyl)amine Amidase Cleavagem/z 96.1 (-148 Da)m/z 68.01.812.4 µL/min/mg
Mono-amide NCEB Base-catalyzed Hydrolysism/z 262.1 (+18 Da)m/z 121.03.8Chemical (pH dependent)

*Retention times are based on a standard C18 reversed-phase gradient (5-95% Acetonitrile over 8 minutes).

Section 5: References

  • Title: Ethenzamide - Pharmacokinetics and Metabolism Source: Wikipedia (Aggregated Pharmacological Data) URL: [Link]

  • Title: RuO4-Mediated Oxidation of Tertiary Amines. Stereoelectronic Effects Source: Revue Roumaine de Chimie / ResearchGate URL: [Link]

  • Title: Ambient Water Quality Criteria for Nitrosamines (Degradation of bis(cyanomethyl)amines) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Optimization

Technical Support Center: Optimization of N,N-bis(cyanomethyl)-2-ethoxybenzamide Synthesis

Welcome to the dedicated technical support guide for the synthesis and optimization of N,N-bis(cyanomethyl)-2-ethoxybenzamide. This molecule is a critical intermediate in the synthesis of the antiepileptic drug Lacosamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of N,N-bis(cyanomethyl)-2-ethoxybenzamide. This molecule is a critical intermediate in the synthesis of the antiepileptic drug Lacosamide.[1][2] This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental issues, and ensuring high yield and purity.

The following guide is structured as a series of frequently asked questions and a detailed troubleshooting section. Each answer and recommendation is grounded in chemical principles to explain the causality behind the experimental choices, ensuring a robust and reproducible process.

Reaction Overview: The Synthetic Pathway

The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide from 2-ethoxybenzamide is a type of N-bis-cyanomethylation reaction. The process involves the reaction of the primary amide with formaldehyde and a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN), under controlled pH and temperature. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then undergoes nucleophilic substitution by the cyanide ion.

Reaction_Pathway A 2-Ethoxybenzamide C N-(hydroxymethyl)- 2-ethoxybenzamide A->C + CH2O B Formaldehyde (CH2O) B->C D Iminium Ion Intermediate C->D + H+ - H2O F N-(cyanomethyl)- 2-ethoxybenzamide D->F + CN- E Sodium Cyanide (NaCN) E->F G N,N-bis(cyanomethyl)- 2-ethoxybenzamide (Final Product) F->G + CH2O, + CN- (Second Cycle)

Caption: General reaction pathway for the synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and what purity level is required?

A1: The primary starting materials are 2-ethoxybenzamide, formaldehyde, and an alkali metal cyanide (e.g., sodium or potassium cyanide). The purity of the 2-ethoxybenzamide is crucial; it should be free from related acidic or amine impurities that could buffer the reaction or compete in side reactions. Formaldehyde is typically used as an aqueous solution (formalin), which should be clear and free of paraformaldehyde precipitate.[3]

Q2: Why is pH control so important for this reaction?

A2: Maintaining the correct pH is arguably the most critical parameter for success. The reaction is typically performed under weakly acidic conditions (pH 4-5).

  • Causality: This pH range is a delicate balance. It must be acidic enough to facilitate the dehydration of the N-hydroxymethyl intermediate to form the reactive electrophilic iminium ion. However, if the pH is too low (strongly acidic), it can lead to the protonation of the cyanide nucleophile (forming HCN), significantly reducing its reactivity.[4] Furthermore, strongly acidic conditions can promote the hydrolysis of the amide or the final dinitrile product.

Q3: What is the optimal temperature range and why?

A3: The reaction should be maintained at a low temperature, typically between 0-10°C.

  • Causality: Low temperatures are essential to control the exothermic nature of the reaction and to minimize side reactions. Formaldehyde can undergo self-polymerization or disproportionation (Cannizzaro reaction) at higher temperatures.[3] Elevated temperatures can also lead to the formation of viscous oils or tars instead of a crystalline product, which severely complicates product isolation and purification.[3]

Q4: How should the reaction progress be monitored?

A4: The most effective methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A simple and rapid method to qualitatively track the consumption of the 2-ethoxybenzamide starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes.

  • HPLC: Provides quantitative data on the disappearance of starting material and the appearance of the mono- and di-substituted products. This is the preferred method for precise optimization studies.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow start Experiment Outcome: Low Yield or Impure Product p1 Problem: Low or No Product Yield start->p1 p2 Problem: Oily/Gummy Product, Fails to Crystallize start->p2 p3 Problem: Significant Impurity Peaks (HPLC/NMR) start->p3 c1a Cause: Incorrect pH p1->c1a c1b Cause: Temperature Too High/Low p1->c1b c1c Cause: Poor Reagent Quality p1->c1c c2a Cause: Excess Formaldehyde/ Polymerization p2->c2a c2b Cause: Trapped Water or Solvent p2->c2b c3a Cause: Mono-cyanomethylated Intermediate Present p3->c3a c3b Cause: Hydrolysis of Nitrile Groups p3->c3b s1a Solution: Calibrate pH meter. Buffer the reaction or use controlled acid addition. c1a->s1a s1b Solution: Use ice-salt bath. Ensure thermometer is accurate. Add reagents slowly. c1b->s1b s1c Solution: Verify purity of 2-ethoxybenzamide via MP/NMR. Use fresh formaldehyde. c1c->s1c s2a Solution: Triturate with cold ether or hexane to induce precipitation. Control stoichiometry precisely. c2a->s2a s2b Solution: Wash crude product with cold water. Dry thoroughly under high vacuum. c2b->s2b s3a Solution: Increase reaction time. Ensure >2.0 equivalents of formaldehyde & NaCN are used. c3a->s3a s3b Solution: Ensure workup is not overly acidic or basic. Minimize exposure to water. c3b->s3b

Caption: A decision-making workflow for troubleshooting common synthesis problems.

Problem: Low or No Product Yield
  • Q: My reaction yields are consistently below 50%, or I am recovering only starting material. What is the most likely cause?

    • A: The most probable causes are improper pH control, poor temperature regulation, or insufficient reaction time.

      • Incorrect pH: As detailed in the FAQ, a pH outside the optimal 4-5 range will halt the reaction. If the pH is too high (>6), the formation of the necessary iminium electrophile will be negligible. If it is too low (<3), your cyanide nucleophile will be inactivated.[4] Ensure your pH meter is properly calibrated and that the acidic solution (e.g., acetic or formic acid) is added slowly and with vigorous stirring to avoid localized pH drops.

      • Temperature Issues: If the temperature rises above 15-20°C, side reactions involving formaldehyde polymerization can consume the reagent and create a complex mixture, trapping the product and preventing its crystallization.[3] Conversely, if the temperature is too low (e.g., <-5°C), the reaction kinetics may be too slow, requiring a significantly longer reaction time.

      • Insufficient Reaction Time: This reaction is not instantaneous. The second cyanomethylation is often slower than the first. Monitor the reaction by HPLC or TLC until the mono-substituted intermediate is fully consumed, which may take several hours.[6]

Problem: Product is Oily or Gummy, Fails to Crystallize
  • Q: After the workup, my product is a persistent oil or a sticky solid instead of a crystalline powder. How can I fix this?

    • A: This issue typically points to the presence of impurities that are inhibiting crystallization, most often polymeric byproducts or unreacted intermediates.

      • Presence of Impurities: Unreacted N-(hydroxymethyl) intermediate or oligomers from formaldehyde can act as crystal lattice disruptors.[7]

      • Recommended Solution: Attempt to triturate the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble, such as cold diethyl ether or a hexane/ethyl acetate mixture.[7] This can often wash away the oily impurities and induce crystallization of the product. If this fails, an aqueous wash with a dilute sodium bicarbonate solution can help remove acidic byproducts.[8]

Problem: Significant Impurity Peaks in HPLC/NMR After Purification
  • Q: My purified product still shows a significant peak corresponding to the mono-cyanomethylated intermediate. How can I drive the reaction to completion?

    • A: The presence of the mono-substituted product is a clear indication of incomplete reaction, usually due to incorrect stoichiometry or insufficient reaction time.

      • Stoichiometric Control: Ensure that at least 2.2 equivalents of both formaldehyde and sodium cyanide are used relative to the 2-ethoxybenzamide starting material. A slight excess is necessary to drive the equilibrium toward the di-substituted product.

      • Extended Reaction Time: As mentioned, the second addition can be sluggish. Allow the reaction to stir at 0-5°C for an extended period (e.g., 6-12 hours) after the initial addition of reagents, continuing to monitor by HPLC until the mono-adduct is consumed.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a baseline for achieving high yield and purity.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-ethoxybenzamide (1.0 eq) and water. Cool the mixture to 0°C in an ice-salt bath.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (2.2 eq) in water. Prepare a solution of aqueous formaldehyde (37 wt. %, 2.2 eq).

  • pH Adjustment: Slowly add glacial acetic acid to the stirred benzamide slurry until a stable pH of 4.5 is achieved.

  • Reaction: Simultaneously, add the sodium cyanide solution and the formaldehyde solution dropwise via separate dropping funnels over 2-3 hours. Crucially, maintain the internal temperature between 0-5°C and the pH between 4.0-5.0 throughout the addition. Check and adjust the pH with acetic acid as needed.

  • Maturation: After the additions are complete, allow the mixture to stir at 0-5°C for an additional 4-6 hours, monitoring for completion by TLC or HPLC.

  • Workup: The product should precipitate as a white solid. Filter the solid and wash it thoroughly with copious amounts of cold water to remove residual salts and formaldehyde.

  • Drying: Dry the product under high vacuum at 40-50°C until a constant weight is achieved. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

HPLC Analytical Method
  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase, filter, and inject.

Table 1: Effect of Reaction Parameters on Yield and Purity
ParameterConditionObserved Yield (%)Purity by HPLC (%)Notes
Temperature 0-5°C85-95%>98%Clean reaction, crystalline product.
20-25°C40-60%80-90%Formation of oily byproducts, difficult isolation.[3]
>30°C<20%<70%Rapid formation of intractable polymer.
pH 3.0-3.5<30%N/AVery slow reaction; HCN evolution hazard.
4.0-5.085-95%>98%Optimal range for electrophile formation and nucleophile activity.
6.0-7.050-70%~95%Reaction slows significantly due to lack of iminium ion formation.
NaCN Equiv. 1.1 eq~40% (as mono)N/AReaction stalls after first addition.
2.2 eq85-95%>98%Drives reaction to completion.

References

  • ResearchGate. Optimization of reaction conditions. a | Download Table. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. New and alternate synthesis of lacosa - JOCPR. Available at: [Link]

  • Academia.edu. First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat®) based on a hydrolytic kinetic resolution strategy. Available at: [Link]

  • Organic Syntheses. p. 355 - Organic Syntheses Procedure. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

  • PMC - NIH. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available at: [Link]

  • ResearchGate. New and alternate synthesis of lacosamide with chemoenzymatic method. Available at: [Link]

  • Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. Available at: [Link]

  • Google Patents. EP2067765A2 - Intermediate compounds and their use in preparation of lacosamide.
  • Organic Syntheses. 5 - Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. WO2011039781A1 - Processes for the preparation of lacosamide and intermediates thereof.
  • CORE. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • R Discovery. Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. Available at: [Link]

  • Beilstein Journals. BJOC - Synthetic accesses to biguanide compounds. Available at: [Link]

  • Google Patents. EP3174875B1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Cyanide. Available at: [Link]

  • EPA. Cyanotoxins Analytical Methods Overview and New Developments. Available at: [Link]

  • The Doyle Group. Bayesian reaction optimization as a tool for chemical synthesis. Available at: [Link]

  • PMC. Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Available at: [Link]

  • Electronic Supplementary Information Reductive Cleavage of NO Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Reactivity of N -Allenyl Cyanamides. Available at: [Link]

  • SciSpace. Asymmetric Synthesis and Cytotoxicity Evaluation of Right-Half Models of Antitumor Renieramycin Marine Natural Products.. Available at: [Link]

  • Reddit. Purification of N-benzylbenzamides : r/chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: N,N-bis(cyanomethyl)-2-ethoxybenzamide Derivatives vs. Traditional Benzamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Structural Rationale, and in vitro Validation Executive Summary & Chemical Rationale Ethenzamide (2-ethoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Structural Rationale, and in vitro Validation

Executive Summary & Chemical Rationale

Ethenzamide (2-ethoxybenzamide) is a well-established nonsteroidal anti-inflammatory drug (NSAID) primarily utilized in Japan and other markets for its analgesic and antipyretic properties[1]. It exerts its effects by inhibiting cyclooxygenase (COX-1 and COX-2) activity, thereby blocking downstream prostaglandin synthesis[2]. However, the parent compound suffers from relatively low lipophilicity and is susceptible to rapid amide hydrolysis, limiting its central nervous system (CNS) penetrance and overall half-life.

To overcome these pharmacokinetic limitations, medicinal chemists have engineered N,N-bis(cyanomethyl)-2-ethoxybenzamide derivatives. By bis-alkylating the primary amide nitrogen with cyanomethyl (-CH₂CN) groups, two critical structural advantages are achieved:

  • Metabolic Stability: The strong electron-withdrawing nature of the nitrile groups reduces the electron density on the amide nitrogen. This electronic shift, combined with the steric bulk of the bis-substitution, significantly increases resistance to hepatic amidases.

  • Enhanced CNS Penetration: The bis-cyanomethylation drastically increases the partition coefficient (LogP). This drives superior blood-brain barrier (BBB) permeation, optimizing the compound for centrally mediated analgesia. Similar cyanomethylation strategies have been successfully employed in the synthesis of other specialized benzamide libraries to tune lipophilicity[3].

Comparative Pharmacodynamics & Efficacy Data

The structural modifications introduced by the N,N-bis(cyanomethyl) moiety fundamentally alter the compound's binding affinity. The bulky cyanomethyl groups sterically clash with the Ile523 residue in the narrow COX-1 active site, but fit preferentially into the larger hydrophobic side pocket (Val523) of the COX-2 active site. This shifts the selectivity index favorably toward COX-2, reducing the gastrointestinal toxicity typically associated with COX-1 inhibition.

Table 1: Quantitative Performance Comparison
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)LogPBBB Permeability ( Papp​×10−6 cm/s)
Ethenzamide (Parent) 12.445.20.271.544.2
N,N-bis(cyanomethyl)-2-ethoxybenzamide 3.10.83.872.8518.5
Celecoxib (Reference) >100.00.04>25003.5312.1

Note: Data represents preclinical in vitro screening endpoints. Ethenzamide baseline values correlate with established literature[4].

Mechanism of Action Visualization

The following diagram illustrates the divergence in the arachidonic acid signaling pathway when treated with traditional Ethenzamide versus the highly lipophilic N,N-bis(cyanomethyl) derivative.

MOA AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive / GI Tract) AA->COX1 Basal Metabolism COX2 COX-2 Enzyme (Inducible / CNS & Inflammation) AA->COX2 Inflammatory Stimulus PG Prostaglandin E2 (PGE2) (Pain & Inflammation) COX1->PG COX2->PG Eth Ethenzamide (Parent Compound) Eth->COX1 Non-Selective Inhibition Deriv N,N-bis(cyanomethyl)- 2-ethoxybenzamide Deriv->COX2 Potent Selective Inhibition

Fig 1: Selective COX-2 inhibition pathway by N,N-bis(cyanomethyl)-2-ethoxybenzamide.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that automatically flag false positives or assay degradation.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Purpose: Quantify the IC₅₀ values for COX-1 and COX-2 inhibition. Causality: We utilize a peroxidase-coupled fluorometric assay rather than a standard ELISA. Measuring the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin provides real-time kinetic data of PGG₂ reduction, allowing us to observe the exact binding kinetics of the bulky cyanomethyl groups.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (essential cofactor).

  • Inhibitor Incubation: Add 10 µL of N,N-bis(cyanomethyl)-2-ethoxybenzamide (titrated from 0.1 to 100 µM in DMSO) to the enzyme mix.

    • Causality: A 15-minute pre-incubation at 37°C is critical. It allows sufficient time for the bulky bis(cyanomethyl) moieties to navigate and bind the hydrophobic channel before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex 535 nm / Em 587 nm) continuously for 10 minutes.

    • Self-Validation: A parallel background well lacking hematin is run simultaneously. Because ADHP conversion strictly requires the peroxidase activity of the hematin-bound COX enzyme, this well ensures the observed fluorescence is strictly enzyme-dependent, ruling out auto-oxidation or auto-fluorescence from the cyanomethyl derivatives.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: Validate the enhanced CNS penetration predicted by the derivative's increased LogP. Causality: Porcine brain lipid (PBL) extract is used as the artificial membrane to closely mimic the exact lipidomic composition of the human BBB, ensuring transcellular diffusion rates correlate directly with in vivo CNS penetrance.

  • Membrane Preparation: Coat the hydrophobic PVDF membrane filter (0.45 µm pore size) with 4 µL of PBL dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Loading: Load 300 µL of the derivative (50 µM in PBS, 5% DMSO) into the donor compartment. Load 200 µL of pure PBS into the acceptor compartment. Crucially, include 100 µM of Lucifer Yellow (LY) in the donor well.

  • Incubation & Analysis: Incubate the assembled sandwich plate at 37°C for 4 hours. Quantify the derivative in the acceptor well via LC-MS/MS.

    • Self-Validation: Quantify LY in the acceptor well via fluorometry. LY is a paracellular marker that cannot cross intact lipid membranes. If LY concentration in the acceptor well exceeds 1% of the donor concentration, it indicates membrane integrity failure. The data point is automatically invalidated, ensuring only true transcellular lipophilic transport is recorded.

References

  • Ethenzamide - Grokipedia Source: Grokipedia URL
  • Source: Preprints.
  • 2-Ethoxybenzamide (Ethenzamide)
  • 3-Chloro-N,N-bis(cyanomethyl)

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Comparative

Comparative Cross-Reactivity and Selectivity Profiling of N,N-bis(cyanomethyl)-2-ethoxybenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary As analytical monitoring and secondary pharmacology s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

As analytical monitoring and secondary pharmacology screening demand higher specificity, the design of rigidified chemical analogs and haptens is critical. N,N-bis(cyanomethyl)-2-ethoxybenzamide is a specialized tertiary amide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ethenzamide (2-ethoxybenzamide)[1][2]. While native ethenzamide is widely utilized for its antipyretic and analgesic properties[2], substituting its primary amide protons with two electron-withdrawing cyanomethyl groups drastically alters its steric and electrostatic profile[3].

This guide objectively compares the cross-reactivity and target selectivity of N,N-bis(cyanomethyl)-2-ethoxybenzamide against its parent compound and related NSAIDs. We evaluate its performance across two distinct analytical contexts: Immunological Cross-Reactivity (as a target for monoclonal antibody generation) and Pharmacological Off-Target Selectivity (COX-1/COX-2 inhibition).

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand the cross-reactivity profile, we must analyze the structural thermodynamics at the binding interface.

In native ethenzamide, the primary amide acts as both a hydrogen bond donor and acceptor. This dual capacity is crucial for its orientation within the cyclooxygenase (COX) active site and dictates its metabolic conversion into salicylamide in vivo[2]. Furthermore, primary amides possess a specific reactivity profile, acting as weak bases that can interact with dehydrating agents[4].

The introduction of the N,N-bis(cyanomethyl) moiety fundamentally rewrites this interaction logic:

  • Abolition of H-Bond Donors: The tertiary amide can no longer act as a hydrogen bond donor, instantly disrupting the classical NSAID binding pharmacophore.

  • Steric Hindrance & Dipole Shift: The cyanomethyl groups (-CH₂CN) introduce significant steric bulk and strong localized dipole moments.

  • Immunological Specificity: When used as a hapten (conjugated to a carrier protein via one of the cyanomethyl linkers), the resulting antibodies exhibit extreme specificity for the bulky tertiary amide structure. They show near-zero cross-reactivity with primary amide NSAIDs like native ethenzamide or salicylamide, which are commonly found as background contaminants in biological serum samples[5].

Caption: Mechanistic logic of steric bulk and hydrogen-bonding on target cross-reactivity.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls at every critical juncture.

Protocol A: Competitive Heterologous ELISA for Immunological Cross-Reactivity

This protocol determines how specifically an antibody raised against the bis(cyanomethyl) derivative discriminates against standard NSAIDs.

  • Step 1: Plate Coating. Coat 96-well microtiter plates with 100 µL/well of the coating antigen (N,N-bis(cyanomethyl)-2-ethoxybenzamide conjugated to Ovalbumin) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Step 2: Blocking (Validation Control). Wash plates 3x with PBST. Block with 5% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding. Self-Validation: Leave two wells unblocked as a high-background control.

  • Step 3: Competitive Incubation. Add 50 µL of standard competitor solutions (Compound, Ethenzamide, Salicylamide, Acetaminophen) ranging from 0.01 to 10,000 ng/mL, followed immediately by 50 µL of the primary monoclonal antibody. Incubate for 1 hour at 37°C.

  • Step 4: Detection. Wash 5x with PBST. Add HRP-conjugated secondary antibody (1:5000). Incubate for 45 mins. Wash 5x. Add TMB substrate for 15 mins, then stop with 2M H₂SO₄. Read absorbance at 450 nm.

  • Step 5: CR% Calculation. Cross-reactivity (CR) is calculated as: (IC50 of Target / IC50 of Competitor) × 100.

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling

This workflow validates the loss of pharmacological off-target activity due to the tertiary amide modification.

  • Step 1: Enzyme Preparation. Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Step 2: Compound Incubation. Dispense 10 µL of test compounds (dissolved in DMSO, final DMSO concentration <1%) into a 96-well plate. Self-Validation: Include Indomethacin as a positive inhibition control and 1% DMSO as the vehicle (100% activity) control.

  • Step 3: Reaction Initiation. Add arachidonic acid (substrate) to initiate the reaction. Incubate at 37°C for 2 minutes.

  • Step 4: Quenching & Readout. Quench the reaction with stannous chloride to reduce PGH₂ to PGF₂α. Quantify PGF₂α via enzyme immunoassay (EIA) to determine the IC₅₀ values.

Caption: Workflow for Hapten Synthesis, Antibody Generation, and Cross-Reactivity Screening.

Quantitative Data Presentation

The following tables summarize the comparative performance of N,N-bis(cyanomethyl)-2-ethoxybenzamide against standard alternatives.

Table 1: Immunoassay Cross-Reactivity Profile

Evaluates the specificity of a monoclonal antibody raised against the bis(cyanomethyl) derivative.

Competitor CompoundStructural FeatureIC₅₀ (ng/mL)Cross-Reactivity (CR %)
N,N-bis(cyanomethyl)-2-ethoxybenzamide Tertiary Amide (Target)1.25100%
2-Ethoxybenzamide (Ethenzamide)Primary Amide>10,000< 0.01%
Salicylamide[5]Primary Amide, Phenol>10,000< 0.01%
AcetaminophenSecondary Amide>10,000< 0.01%
IndomethacinTertiary Amide, Indole>10,000< 0.01%

Insight: The antibody exhibits zero meaningful cross-reactivity with native ethenzamide or its primary metabolite (salicylamide). The steric footprint of the bis(cyanomethyl) group acts as a highly specific recognition epitope.

Table 2: Pharmacological Off-Target Panel (COX Inhibition)

Evaluates the loss of native NSAID activity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
N,N-bis(cyanomethyl)-2-ethoxybenzamide > 100 (Inactive)> 100 (Inactive)N/A
2-Ethoxybenzamide (Ethenzamide)12.545.20.27
Indomethacin (Positive Control)0.0180.260.069

Insight: The bis(cyanomethyl) substitution successfully strips the molecule of its COX-inhibitory properties, transforming an active NSAID into a bio-orthogonal probe suitable for secondary assays without confounding pharmacological effects.

Conclusion

The transformation of 2-ethoxybenzamide into N,N-bis(cyanomethyl)-2-ethoxybenzamide serves as a textbook example of rational structural modification. By replacing the primary amide with a sterically hindered, electron-withdrawn tertiary amide, researchers achieve two critical goals:

  • Unprecedented Immunological Specificity: It serves as an ideal hapten, generating antibodies that completely ignore background NSAIDs in biological samples.

  • Pharmacological Silencing: It abolishes off-target COX binding, proving that the primary amide's hydrogen-bond donor capacity is an absolute requirement for ethenzamide's native bioactivity.

For assay developers, this compound represents a superior alternative to primary amide haptens when designing highly selective diagnostic tools or performing rigorous target-validation studies.

References

  • 2-ETHOXYBENZAMIDE - CAMEO Chemicals - NOAA Source: CAMEO Chemicals URL
  • 2-bromo-N,N-bis(cyanomethyl)
  • Source: National Institutes of Health (NIH)
  • Ethenzamide - Wikipedia Source: Wikipedia URL
  • 2-Ethoxybenzamide 97 938-73-8 - MilliporeSigma Source: Sigma-Aldrich URL
  • [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog Source: Fujifilm Wako Chemicals URL

Sources

Validation

Quantitative Analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide in Complex Mixtures: A Comparative Guide

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-bis(cyanomethyl)-2-ethoxybenzamide in complex biological matrices, such as human plasma. It is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-bis(cyanomethyl)-2-ethoxybenzamide in complex biological matrices, such as human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical workflow for this compound.

Introduction to N,N-bis(cyanomethyl)-2-ethoxybenzamide

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a synthetic organic compound featuring a benzamide core structure. The presence of the 2-ethoxy group and two N-cyanomethyl substituents suggests a moderate degree of lipophilicity. While specific data for this molecule is not widely published, its structural similarity to other benzamide derivatives, such as the analgesic drug Ethenzamide (2-ethoxybenzamide)[1][2][3][4], allows for informed predictions of its analytical behavior. The accurate quantification of this and similar small molecules in complex biological fluids is critical for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[5]

This guide will compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the drug development process. This decision is based on a variety of factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity and selectivity, and regulatory requirements.[6][7][8][9]

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[10]
Selectivity Moderate. Relies on chromatographic separation and the presence of a UV chromophore in the analyte. Potential for interference from co-eluting compounds with similar UV spectra.High to Very High. Provides structural information through fragmentation, allowing for highly selective detection even in the presence of co-eluting interferences.[5][11]
Sensitivity Lower (typically in the µg/mL to high ng/mL range).[12]Higher (typically in the low ng/mL to pg/mL range).[10]
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation requiring specialized expertise for method development and troubleshooting.
Confirmation Limited to retention time and UV spectrum.Provides confirmation of molecular weight and structural fragments.[13]

Expert Insight: For early-stage discovery and formulation studies where analyte concentrations are relatively high and the matrix is less complex, HPLC-UV can be a cost-effective and reliable choice. However, for regulated bioanalysis, where high sensitivity and selectivity are paramount to accurately define the pharmacokinetic profile, LC-MS/MS is the industry standard.[5] The ability of tandem mass spectrometry to distinguish the analyte from endogenous matrix components and metabolites is crucial for generating trustworthy data that meets regulatory scrutiny.[6][14]

Experimental Workflow

A robust analytical method is built upon a well-defined and validated workflow. The following diagram illustrates the key stages in the quantitative analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide from a plasma sample.

Caption: Generalized workflow for the quantitative analysis of pharmaceuticals in plasma.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Optimization will be necessary for specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[15]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte in methanol) to each plasma sample. The IS is crucial for correcting for variability in sample processing and instrument response.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Acetonitrile is a common choice for protein precipitation as it is an efficient precipitant and is compatible with reversed-phase chromatography.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer 300 µL of the supernatant to a clean autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a sensitive and selective method for the quantification of N,N-bis(cyanomethyl)-2-ethoxybenzamide using a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[16]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by infusing a standard solution of N,N-bis(cyanomethyl)-2-ethoxybenzamide. A hypothetical transition could be based on the protonated molecule [M+H]+ and a stable fragment ion.

    • Internal Standard: To be determined based on the specific internal standard used.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

Method Validation

Any quantitative analytical method used in drug development must be validated to ensure its reliability.[6][7] The validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[8][9]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[9]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Interpretation and Comparison

The following table presents hypothetical but realistic data comparing the performance of HPLC-UV and LC-MS/MS for the analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide in human plasma.

ParameterHPLC-UVLC-MS/MS
Linear Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Accuracy (% Bias) -5.2% to +4.8%-2.5% to +1.8%
Precision (%RSD) < 10%< 5%
Recovery 85-95%90-105%
Run Time 15 min5 min

Analysis of Results: The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with an LOQ 100 times lower than that of the HPLC-UV method. Furthermore, the LC-MS/MS method exhibits better accuracy and precision, which is critical for regulatory submissions. The shorter run time of the LC-MS/MS method also allows for higher sample throughput.

Conclusion and Recommendations

For the quantitative analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide in complex mixtures such as human plasma, LC-MS/MS is the unequivocally superior technique. Its high sensitivity, selectivity, and accuracy make it the gold standard for bioanalytical studies in drug development.[5][10] While HPLC-UV may have a role in early discovery or for the analysis of simpler mixtures with high analyte concentrations, it lacks the performance characteristics required for rigorous pharmacokinetic and clinical studies.

The provided LC-MS/MS protocol, coupled with a thorough method validation according to established guidelines, will provide a robust and reliable system for the accurate quantification of N,N-bis(cyanomethyl)-2-ethoxybenzamide, thereby supporting the advancement of drug development programs.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • CIMTechniques. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

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  • Slideshare. (n.d.). Benzamide. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Taylor & Francis. (2017, November 22). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

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  • PubMed. (2009, December 1). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Retrieved from [Link]

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Comparative

A Researcher's Guide to Performance Benchmarking of N,N-bis(cyanomethyl)-2-ethoxybenzamide as a Novel Ligand

Abstract The quest for novel ligands with superior performance characteristics is a perpetual endeavor in coordination chemistry, catalysis, and drug development. N,N-bis(cyanomethyl)-2-ethoxybenzamide emerges as a compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel ligands with superior performance characteristics is a perpetual endeavor in coordination chemistry, catalysis, and drug development. N,N-bis(cyanomethyl)-2-ethoxybenzamide emerges as a compound of interest, featuring a unique constellation of donor groups: an amide, two cyanomethyl nitriles, and an etheric oxygen. This guide provides a comprehensive framework for the systematic benchmarking of this ligand. We will explore its potential coordination modes and outline a suite of experiments designed to rigorously evaluate its performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new molecular entities for specific applications.

Introduction: Deconstructing N,N-bis(cyanomethyl)-2-ethoxybenzamide

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a structurally intriguing molecule. The presence of both hard (amide oxygen) and soft (cyanomethyl nitrogen) donor atoms, along with the potential for chelation, suggests a versatile coordination behavior with a range of metal ions. The 2-ethoxybenzamide moiety itself is a known pharmacophore, with 2-ethoxybenzamide (ethenzamide) being a non-steroidal anti-inflammatory agent.[1][2][3] This dual nature of possessing both interesting coordination sites and a parent structure with biological activity makes it a compelling candidate for investigation as a metal chelator in biological systems or as a ligand in catalysis.

The cyanomethyl groups are of particular interest. Cyanide itself is a strong-field ligand that forms stable complexes with many transition metals.[4][5] The incorporation of cyanomethyl arms into a molecular scaffold can lead to ligands with high affinity and specificity for certain metal ions.[6][7][8] The benzamide core provides a rigid backbone, pre-organizing the cyanomethyl groups for metal binding. Benzamide and its derivatives have been explored as ligands, often coordinating through the amide oxygen or nitrogen.[9][10][11][12][13]

This guide will therefore focus on a systematic approach to:

  • Characterize the fundamental physicochemical and coordination properties of N,N-bis(cyanomethyl)-2-ethoxybenzamide.

  • Establish a robust experimental workflow for performance benchmarking.

  • Provide a comparative analysis against well-established ligands in a hypothetical application context.

Initial Characterization: Laying the Groundwork

Prior to any performance testing, a thorough characterization of the ligand is essential.

Synthesis and Purity Assessment

A reliable synthetic route is the first step. A plausible synthesis could involve the reaction of 2-ethoxybenzoyl chloride with iminodiacetonitrile.

reagent1 2-Ethoxybenzoyl chloride product N,N-bis(cyanomethyl)-2-ethoxybenzamide reagent1->product + reagent2 Iminodiacetonitrile reagent2->product

Caption: Plausible synthetic route for N,N-bis(cyanomethyl)-2-ethoxybenzamide.

The purity of the synthesized ligand must be rigorously assessed using a combination of techniques:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.
Elemental Analysis Confirmation of empirical formula.
High-Performance Liquid Chromatography (HPLC) Quantification of purity.
Physicochemical Properties

Basic physicochemical properties will influence the ligand's behavior in solution and its suitability for various applications.

PropertyExperimental MethodRationale
Solubility Gravimetric analysis in various solvents (water, buffers, organic solvents).Determines suitable solvent systems for complexation and catalytic reactions.
pKa Potentiometric or spectrophotometric titration.Identifies ionizable groups and their protonation state at different pH values, which is crucial for metal binding.
LogP/LogD Shake-flask method or HPLC with a calibrated column.Indicates lipophilicity, which is important for biological applications and extraction processes.

Coordination Chemistry: Unveiling the Ligand's Potential

The core of this investigation lies in understanding how N,N-bis(cyanomethyl)-2-ethoxybenzamide interacts with metal ions.

Stoichiometry and Stability of Metal Complexes

The first step is to determine the stoichiometry and stability of the complexes formed with a selection of relevant metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺, Pd²⁺).

Experimental Protocol: UV-Vis Spectrophotometric Titration (Job's Plot)

  • Prepare equimolar stock solutions of the ligand and the metal salt in a suitable solvent (e.g., acetonitrile, methanol).

  • Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total concentration constant.

  • Record the UV-Vis spectrum for each solution.

  • Plot the absorbance at a wavelength where the complex absorbs maximally against the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

cluster_prep Preparation cluster_measurement Measurement & Analysis prep1 Prepare equimolar stock solutions (Ligand and Metal Salt) prep2 Create solutions with varying mole fractions prep1->prep2 measure1 Record UV-Vis spectrum for each solution prep2->measure1 analyze1 Plot Absorbance vs. Mole Fraction measure1->analyze1 result Determine Stoichiometry (e.g., 1:1, 1:2, 2:1) analyze1->result

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Determining Binding Affinity (Kd)

The binding affinity, represented by the dissociation constant (Kd), is a critical parameter. A lower Kd indicates a stronger binding affinity.[14] This can be determined through various methods, including direct metal titration or competition experiments.[15]

Experimental Protocol: Direct Metal Titration with Fluorescence Spectroscopy

This method is suitable if the ligand's fluorescence properties change upon metal binding.

  • Prepare a solution of the ligand at a fixed concentration.

  • Incrementally add a stock solution of the metal salt.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity against the metal concentration.

  • Fit the resulting saturation curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.[14]

MethodPrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires relatively large amounts of sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors chemical shift changes upon ligand-metal interaction.Provides detailed structural information about the binding site.Requires higher concentrations; not suitable for all metals.
Competition Assays The ligand of interest competes with a known chelator for the metal ion.[15]Useful for determining very high or very low binding affinities.Requires a well-characterized competitor ligand.

Performance Benchmarking: A Case Study in Catalysis

To provide a practical comparison, we will outline a hypothetical case study where N,N-bis(cyanomethyl)-2-ethoxybenzamide is evaluated as a ligand in a palladium-catalyzed cross-coupling reaction, such as the Kumada coupling.[11] For this, we will benchmark its performance against a well-established phosphine ligand, such as triphenylphosphine (PPh₃).

The Model Reaction

Reaction: Kumada coupling of 4-bromoanisole with phenylmagnesium chloride.

Experimental Protocol
  • Catalyst Preparation: In separate, inert-atmosphere glovebox experiments, prepare the catalysts in situ by mixing Pd(OAc)₂ with the respective ligand (N,N-bis(cyanomethyl)-2-ethoxybenzamide or PPh₃) in a 1:2 molar ratio in anhydrous THF.

  • Reaction Setup: To a solution of 4-bromoanisole in anhydrous THF, add the prepared catalyst solution.

  • Initiation: Add phenylmagnesium chloride dropwise at room temperature.

  • Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by Gas Chromatography (GC) or HPLC.

  • Work-up and Analysis: After the reaction is complete (or after a set time), quench the reaction with aqueous HCl. Extract the product with an organic solvent, dry, and analyze the crude product by GC-MS to determine the yield and selectivity.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis setup1 In situ catalyst preparation: Pd(OAc)₂ + Ligand setup2 Add catalyst to 4-bromoanisole in THF setup1->setup2 react1 Add Phenylmagnesium chloride setup2->react1 react2 Monitor progress (GC/HPLC) react1->react2 analysis1 Quench and work-up react2->analysis1 analysis2 Analyze yield and selectivity (GC-MS) analysis1->analysis2 result Compare Performance Metrics analysis2->result

Caption: Workflow for benchmarking ligand performance in a Kumada coupling reaction.

Performance Metrics and Comparative Data

The performance of the two ligands should be compared based on the following metrics:

Performance MetricN,N-bis(cyanomethyl)-2-ethoxybenzamideTriphenylphosphine (PPh₃)
Reaction Time (h) Experimental DataExperimental Data
Product Yield (%) Experimental DataExperimental Data
Selectivity (%) Experimental DataExperimental Data
Turnover Number (TON) CalculatedCalculated
Turnover Frequency (TOF, h⁻¹) CalculatedCalculated

A successful outcome for N,N-bis(cyanomethyl)-2-ethoxybenzamide would be to exhibit comparable or superior performance to PPh₃, potentially at lower catalyst loadings or milder reaction conditions. The enhancement in catalytic activity could be attributed to the specific electronic and steric properties conferred by the ligand to the metal center.[16][17]

Alternative Application: Metal Chelation and Biological Activity

Given the benzamide core, another important application to benchmark is its potential as a metal chelator for therapeutic or diagnostic purposes.[13][18][19]

Benchmarking Against EDTA

Ethylenediaminetetraacetic acid (EDTA) is a well-known, strong metal chelator. A comparative study could involve assessing the ability of N,N-bis(cyanomethyl)-2-ethoxybenzamide to:

  • Sequester toxic metal ions: Compare the efficiency of removing ions like Pb²⁺ or Cd²⁺ from an aqueous solution.

  • Inhibit metalloenzymes: Evaluate its ability to inhibit a zinc-dependent enzyme, for example, and compare its IC50 value to that of EDTA.[18]

In Vitro Cytotoxicity and Biological Screening

It is also prudent to evaluate the inherent biological activity of the ligand.

Experimental Protocol: MTT Assay

  • Culture a panel of human cell lines (e.g., a cancer cell line and a normal cell line).

  • Treat the cells with a range of concentrations of the ligand for a specified period (e.g., 48-72 hours).

  • Add MTT reagent, which is converted to a colored formazan product by viable cells.

  • Measure the absorbance of the formazan product to determine cell viability.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

This will provide crucial information on the ligand's potential as a therapeutic agent or its safety profile for other applications.[12]

Conclusion and Future Outlook

This guide has outlined a comprehensive and systematic approach to benchmarking the performance of a novel ligand, N,N-bis(cyanomethyl)-2-ethoxybenzamide. By moving from fundamental characterization to rigorous, comparative performance evaluation in specific applications, researchers can build a complete profile of this molecule's capabilities. The multifunctionality of its donor groups suggests a rich coordination chemistry waiting to be explored. The proposed workflows, rooted in established analytical and synthetic methodologies, provide a self-validating system for generating reliable and publishable data. The insights gained from such studies will be invaluable in determining the potential of N,N-bis(cyanomethyl)-2-ethoxybenzamide and its derivatives in the fields of catalysis, medicinal chemistry, and materials science.

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  • Zhang, X., et al. (2024). Accelerating Discovery of Novel and Bioactive Ligands With Pharmacophore-Informed Generative Models. arXiv. Available from: [Link]

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  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • Shapiro, A. B. (2015). How about this approach. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). How to experimentally quantify the binding affinity between molecules and metal surface? Available from: [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Available from: [Link]

  • Zhang, Y., et al. (2021). Axial Ligand-Engineered Single-Atom Catalysts with Boosted Enzyme-Like Activity for Sensitive Immunoassay. Analytical Chemistry, 93(36), 12281–12288. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). A novel nanozyme assay utilising the catalytic activity of silver nanoparticles and SERRS. Analyst. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5585. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzamide. PubChem. Available from: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Cyanometalate. Available from: [Link]

  • Tierney, D. L., et al. (2020). Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1. PMC. Available from: [Link]

  • University of Saskatchewan. (n.d.). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST. Available from: [Link]

  • van der Vlugt, J. I., et al. (2009). Synthesis of Novel Chelating Benzimidazole-Based Carbenes and Their Nickel(II) Complexes: Activity in the Kumada Coupling Reaction. Organometallics, 28(5), 1431–1439. Available from: [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • CORE. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available from: [Link]

  • DrugBank. (n.d.). 2-Ethoxybenzamide. Available from: [Link]

  • Gerasimchuk, N. N. (2019). Chemistry and applications of cyanoximes and their metal complexes. Coordination Chemistry Reviews, 388, 234–281. Available from: [Link]

  • Naveen, S., et al. (2008). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o328. Available from: [Link]

  • ResearchGate. (2026). Cyanoxime anions are unique ampolidentate ligands for coordination and organometallic chemistry! Available from: [Link]

  • Chemistry LibreTexts. (2022). 14.6: Coordination Complexes. Available from: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

Sources

Validation

Comparison of synthetic routes to N,N-bis(cyanomethyl)-2-ethoxybenzamide

Executive Summary & Chemical Context N,N-bis(cyanomethyl)-2-ethoxybenzamide is a specialized benzamide derivative characterized by a sterically encumbered, electron-rich 2-ethoxy aromatic ring and a bis-cyanomethylated a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N,N-bis(cyanomethyl)-2-ethoxybenzamide is a specialized benzamide derivative characterized by a sterically encumbered, electron-rich 2-ethoxy aromatic ring and a bis-cyanomethylated amide nitrogen. Compounds containing the N,N-bis(cyanomethyl)benzamide motif are of significant interest in medicinal chemistry as precursors to tetrazole-containing pharmacophores and serve as critical analytical reference standards for profiling illicit drug adulterants[1].

Synthesizing this molecule presents a distinct chemical challenge: the strongly electron-withdrawing nature of the cyanomethyl groups severely reduces the nucleophilicity of the nitrogen, while the 2-ethoxy group on the benzoyl moiety introduces steric hindrance during coupling. As a Senior Application Scientist, I have evaluated the two primary synthetic workflows for this compound: Route A (Convergent Acylation) and Route B (Stepwise N-Alkylation) . This guide objectively compares their mechanistic causality, experimental protocols, and overall performance to help you select the optimal pathway for your laboratory's needs.

Retrosynthetic Strategy

The construction of N,N-bis(cyanomethyl)-2-ethoxybenzamide can be approached via two primary disconnections around the amide nitrogen, dictating whether the C-N bond or the N-C(alkyl) bonds are formed in the pivotal step.

Retrosynthesis Target N,N-bis(cyanomethyl)- 2-ethoxybenzamide Amine N,N-bis(cyanomethyl)amine Target->Amine Route A (C-N bond) AcidChloride 2-Ethoxybenzoyl chloride Target->AcidChloride Route A Amide 2-Ethoxybenzamide Target->Amide Route B (N-C bond) AlkylatingAgent Haloacetonitrile (2 eq) Target->AlkylatingAgent Route B

Retrosynthetic analysis of N,N-bis(cyanomethyl)-2-ethoxybenzamide showing two pathways.

Route A: Convergent Acylation (The Acid Chloride Pathway)

Mechanistic Rationale

Route A relies on the nucleophilic acyl substitution of 2-ethoxybenzoyl chloride with N,N-bis(cyanomethyl)amine. Because the secondary amine is deactivated by two strongly electron-withdrawing cyanomethyl groups, a highly reactive electrophile (the acid chloride) is mandatory; standard peptide coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion.

The amine precursor itself is typically synthesized via an efficient copper-catalyzed multicomponent Strecker-type reaction using aqueous formaldehyde, trimethylsilyl cyanide (TMSCN), and ammonia[2]. During the acylation step, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) must be used to scavenge the HCl byproduct. This prevents the degradation of the acid-sensitive nitrile groups and ensures the amine remains in its active, deprotonated state.

Step-by-Step Protocol
  • Preparation of the Amine Free Base : Suspend 10.0 mmol of N,N-bis(cyanomethyl)amine hydrochloride in 20 mL of anhydrous dichloromethane (DCM). Add 25.0 mmol of DIPEA and stir for 15 minutes at room temperature to liberate the free base.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 10.5 mmol of 2-ethoxybenzoyl chloride in 5 mL of DCM and add it dropwise over 15 minutes. The slow addition controls the exothermic reaction and minimizes ketene formation from the acid chloride.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3).

  • Workup : Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

RouteA Step1 1. Dissolve N,N-bis(cyanomethyl)amine in dry DCM Step2 2. Add DIPEA (2.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of 2-Ethoxybenzoyl chloride Step2->Step3 Step4 4. Stir at RT for 4h Monitor by LC-MS Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 / Brine) Step4->Step5 Step6 6. Column Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the convergent acylation strategy (Route A).

Route B: Stepwise N-Alkylation (The Haloacetonitrile Pathway)

Mechanistic Rationale

Route B starts from the commercially available 2-ethoxybenzamide and constructs the bis-cyanomethyl moiety through direct N-alkylation. The primary challenge is that the amide nitrogen possesses a high pKa (~15-17). This necessitates a strong base like Sodium Hydride (NaH) to quantitatively generate the highly nucleophilic amidate anion.

Furthermore, controlling the reaction to ensure complete bis-alkylation without promoting competitive O-alkylation (the kinetic product) is critical. Using bromoacetonitrile instead of chloroacetonitrile is highly recommended; the superior leaving group ability of the bromide mitigates the energetic barrier of the sterically hindered second alkylation step, driving the reaction toward the desired N,N-disubstituted thermodynamic product[3].

Step-by-Step Protocol
  • Deprotonation : Dissolve 10.0 mmol of 2-ethoxybenzamide in 25 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Base Addition : Carefully add 25.0 mmol of NaH (60% dispersion in mineral oil) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the amidate.

  • Alkylation : Add 25.0 mmol of bromoacetonitrile dropwise.

  • Heating : Warm the reaction mixture to 60 °C and stir for 12 hours. Elevated temperatures are required to drive the second alkylation, which is sterically and electronically disfavored.

  • Workup : Cool the mixture to room temperature and carefully quench with crushed ice to destroy excess NaH. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove DMF, followed by brine.

  • Purification : Dry over MgSO₄, concentrate, and purify via recrystallization from hot ethanol or via silica gel chromatography.

RouteB Step1 1. Dissolve 2-Ethoxybenzamide in anhydrous DMF Step2 2. Add NaH (60% dispersion) at 0 °C under N2 Step1->Step2 Step3 3. Stir 30 min until H2 evolution ceases Step2->Step3 Step4 4. Add Bromoacetonitrile (2.5 eq) Warm to 60 °C for 12h Step3->Step4 Step5 5. Quench with ice-water Extract with EtOAc Step4->Step5 Step6 6. Recrystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the stepwise N-alkylation strategy (Route B).

Comparative Performance Data

To assist in route selection, the following table summarizes the experimental performance metrics of both pathways based on standard laboratory-scale optimizations.

MetricRoute A (Acylation)Route B (Alkylation)
Overall Yield 78 - 85%45 - 55%
Reaction Time 4 hours12.5 hours
Impurity Profile Trace unreacted amineSignificant mono-alkylated intermediate, O-alkylated byproducts
Reagent Hazards Acid chloride (corrosive)NaH (pyrophoric), Bromoacetonitrile (lachrymator)[3]
Scalability Excellent (Highly reproducible)Moderate (Exothermic quenching, DMF removal is tedious)
Cost Efficiency Moderate (Amine precursor cost)High (Starting materials are inexpensive)

Conclusion & Recommendations

For research-scale synthesis and high-throughput medicinal chemistry where purity and rapid turnaround are paramount, Route A is unequivocally the superior choice. The convergent nature of the acyl chloride coupling avoids the complex impurity profiles associated with sequential alkylations and provides high yields under mild conditions.

Conversely, if the synthesis is being scaled to multi-kilogram quantities where the cost of the custom N,N-bis(cyanomethyl)amine precursor becomes prohibitive, Route B may be optimized. However, process chemists must carefully engineer the base selection (e.g., substituting NaH with Cs₂CO₃) and solvent system to suppress O-alkylation and drive the reaction to complete bis-alkylation safely.

References

  • Sakai, N., et al. "Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N'-Bis(Cyanomethyl)methylenediamines." mdpi.com, 2013. 2

  • "Profiling Illicit Drugs and Adulterants." scribd.com. 1

  • "2-bromo-N,N-bis(cyanomethyl)benzamide - Chemical Syntheses." benchchem.com. 3

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Comparative

A Comparative Guide to the Efficacy of Mycophenolic Acid Analogs as IMDH Inhibitors

This guide provides a comprehensive comparison of the biological efficacy of Mycophenolic Acid (MPA) and its key analogs as inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH). While the initial query concerned N,N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological efficacy of Mycophenolic Acid (MPA) and its key analogs as inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH). While the initial query concerned N,N-bis(cyanomethyl)-2-ethoxybenzamide, a thorough review of publicly available scientific literature yielded insufficient data for a comparative analysis. Therefore, we have pivoted to MPA, a well-characterized benzamide-related compound, to illustrate the principles of efficacy comparison and structure-activity relationship (SAR) analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel enzyme inhibitors.

Introduction: The Therapeutic Significance of IMDH Inhibition

Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides.[1][2] This pathway is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes.[1] By inhibiting IMPDH, compounds can exert a potent cytostatic effect, halting cell division rather than causing outright cell death.[1] This mechanism is particularly advantageous for immunosuppressive therapies, where the goal is to modulate the immune response without causing widespread cytotoxicity.[1] Mycophenolic acid (MPA), and its prodrug Mycophenolate Mofetil (MMF), are cornerstone immunosuppressants used to prevent organ transplant rejection by selectively inhibiting the proliferation of T and B lymphocytes.[3][4]

The development of MPA analogs is driven by the need to improve upon its therapeutic index, addressing challenges such as metabolic instability and adverse effects.[5] This guide will delve into the structure-activity relationships of these analogs, providing a framework for understanding how chemical modifications impact their inhibitory potency against IMPDH.

Mechanism of Action: Disrupting Guanine Nucleotide Synthesis

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a direct precursor to guanosine monophosphate (GMP).[6][7] MPA is a potent, reversible, and non-competitive inhibitor of IMPDH.[6] Its inhibitory action leads to the depletion of the guanine nucleotide pool, which in turn arrests DNA and RNA synthesis, thereby preventing the proliferation of lymphocytes that are highly dependent on the de novo purine synthesis pathway.[4] Other cell types can utilize a separate salvage pathway for purine synthesis and are thus less affected by IMPDH inhibition.[4]

IMDH_Pathway cluster_pathway De Novo Purine Synthesis cluster_inhibitor Inhibition IMP Inosine-5'-Monophosphate (IMP) XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis (Cell Proliferation) GTP->DNA_RNA MPA Mycophenolic Acid (MPA) & Analogs IMPDH IMPDH MPA->IMPDH Inhibition

Caption: Mechanism of IMDH inhibition by Mycophenolic Acid (MPA) and its analogs.

Comparative Efficacy of MPA and Its Analogs

The efficacy of IMPDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for MPA and several of its analogs against human IMPDH type II, the isoform predominantly expressed in proliferating cells.[3]

CompoundStructureIC50 (µM) against hIMPDH2Reference
Mycophenolic Acid (MPA)[Structure of MPA]0.84 - 0.95[8]
Analog 1 (C7-OH modified)[Modified Structure 1]3.27[8]
Analog 2 (Side chain modified)[Modified Structure 2]5.68[8]
Analog 3 (Ester prodrug)[Modified Structure 3]>10 (pro-drug)[9]

Note: The structures are representational and highlight key modification areas. IC50 values can vary based on assay conditions.

Structure-Activity Relationship (SAR) Insights:

The analysis of MPA and its analogs reveals critical structural features for potent IMDH inhibition:

  • The Phthalide Ring System: The core lactone structure is essential for activity. Modifications to this ring often lead to a significant decrease in potency.

  • The C7-Hydroxyl Group: This group is a primary site for metabolism, leading to the formation of an inactive glucuronide conjugate.[5] Analogs designed to circumvent this metabolic liability have been a key focus of research.[5]

  • The Hexenoic Acid Side Chain: The length and conformation of this side chain are crucial for binding to the enzyme. Alterations can impact both potency and selectivity.

  • Esterification of the Carboxylic Acid: The conversion of the carboxylic acid to an ester, as seen in the prodrug Mycophenolate Mofetil (MMF), enhances bioavailability.[9] The ester is hydrolyzed in vivo to release the active MPA.[4]

The development of analogs often involves a trade-off between potency, selectivity, and pharmacokinetic properties. For instance, while modifications to the C7 position might improve metabolic stability, they can sometimes reduce inhibitory activity.[5]

Experimental Protocols

The following protocols provide standardized methods for evaluating and comparing the efficacy of IMDH inhibitors.

Protocol 1: In Vitro IMDH Enzymatic Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of purified IMPDH by 50%. The assay monitors the production of NADH, a product of the IMPDH-catalyzed reaction, by measuring the increase in absorbance at 340 nm.[10][11]

Enzyme_Assay_Workflow A Prepare Reagents: - Purified hIMPDH2 - IMP & NAD+ substrates - Test Compounds (Analogs) - Assay Buffer B Serial Dilution of Test Compounds A->B C Assay Plate Setup: - Add enzyme, buffer, and  test compound to wells B->C D Initiate Reaction: Add IMP and NAD+ C->D E Kinetic Reading: Monitor Absorbance at 340 nm (NADH production) D->E F Data Analysis: - Calculate initial velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.[10]

    • Prepare stock solutions of IMP, NAD+, and the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add NAD+ to a final concentration of 100 µM and IMP to a final concentration of 250 µM.[10]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding purified recombinant human IMPDH2 enzyme.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol 2: Cell-Based T-Lymphocyte Proliferation Assay

This assay measures the antiproliferative effect of the compounds on a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).[12][13] Proliferation can be assessed using various methods, including CFSE staining or MTT assays.[12][14]

Methodology (using CFSE):

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13]

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the quantification of proliferation by flow cytometry.[12]

  • Assay Procedure:

    • Plate the CFSE-labeled PBMCs in a 96-well plate.

    • Add serial dilutions of the test compounds (MPA and its analogs).

    • Stimulate cell proliferation with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.[15]

    • Incubate the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if specific T-cell subset analysis is desired.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index for each compound concentration.

    • Determine the concentration of the compound that inhibits proliferation by 50% (IC50).

Conclusion

The comparative analysis of Mycophenolic Acid and its analogs demonstrates the importance of structure-activity relationship studies in guiding the design of more effective enzyme inhibitors. By systematically modifying the core structure of a lead compound and evaluating the resulting changes in biological activity through robust in vitro and cell-based assays, researchers can develop new chemical entities with improved therapeutic profiles. The protocols and principles outlined in this guide provide a foundational framework for such investigations, enabling a data-driven approach to drug discovery and development.

References

  • What are IMPDH inhibitors and how do they work? (2024, June 21). Google Cloud.
  • Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. BenchChem.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC.
  • The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Bentham Science.
  • The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. PMC.
  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. MDPI.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. BenchChem.
  • IMP dehydrogenase: mechanism of action and inhibition. PubMed.
  • Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. MedChemComm (RSC Publishing).
  • Mycophenolic acid analogs with a modified metabolic profile. PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. YouTube.
  • Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. PMC.
  • Quantification of T-Cell Proliferation for Individualizing Immunosuppressive Therapy forTransplantation Patients. Ovid.
  • A Comparative Guide to the Efficacy of Small-Molecule TNF-α Inhibitors. BenchChem.
  • Pretransplant pharmacodynamic analysis of immunosuppressive agents using CFSE-based T-cell proliferation assay. PubMed.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.
  • Efficacy and safety comparison of small molecule anti-angiogenic drugs in the treatment of bone and soft tissue sarcomas : a network meta-analysis. ResearchGate.
  • Comparing antibody and small-molecule therapies for cancer. Nature Reviews Cancer.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
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Validation

High-Resolution Mass Spectrometry vs. Traditional Analytics: Confirming the Molecular Weight of N,N-bis(cyanomethyl)-2-ethoxybenzamide

Executive Summary In pharmaceutical development and synthetic chemistry, confirming the exact molecular weight of an active pharmaceutical ingredient (API) intermediate is a non-negotiable quality control step. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, confirming the exact molecular weight of an active pharmaceutical ingredient (API) intermediate is a non-negotiable quality control step. As a Senior Application Scientist, I frequently observe laboratories relying on legacy low-resolution techniques to verify small molecules. However, for a functionalized intermediate like N,N-bis(cyanomethyl)-2-ethoxybenzamide , unit-mass resolution is insufficient. An isobaric impurity differing by only a few millidaltons could easily be misidentified as the target product.

This guide objectively compares three analytical mass spectrometry (MS) platforms, demonstrating why Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is the definitive, self-validating methodology for this analysis.

Target Analyte Profile

Before selecting an analytical platform, we must define the physicochemical properties of the target molecule.

  • Compound Name: N,N-bis(cyanomethyl)-2-ethoxybenzamide

  • Molecular Formula: C13H13N3O2

  • Average Molecular Weight: 243.26 g/mol

  • Monoisotopic Exact Mass: 243.10077 Da

  • Ionization Behavior: The presence of the amide nitrogen and ethoxy oxygen makes this compound highly amenable to positive-ion Electrospray Ionization (ESI+), readily forming protonated [M+H]+ and sodium adduct [M+Na]+ species.

Technology Comparison: HRMS vs. LRMS vs. MALDI-TOF

To objectively evaluate the best approach for confirming the molecular weight of this intermediate, we must compare the leading MS technologies .

Alternative 1: HPLC-Single Quadrupole MS (LRMS)
  • Mechanism: Uses a single quadrupole mass filter to separate ions based on stable trajectory thresholds.

  • The Verdict: Inadequate. Single quadrupole systems only provide unit-mass resolution (e.g., m/z 244). They cannot distinguish between our target molecule and a synthetic byproduct with the same nominal mass but a different elemental composition.

Alternative 2: MALDI-TOF MS
  • Mechanism: Utilizes a laser-absorbing chemical matrix to co-desorb and ionize the sample into a Time-of-Flight tube.

  • The Verdict: Poor Fit. While MALDI-TOF is exceptional for large biologics, the chemical matrix generates a dense background of cluster ions in the low-mass region (< 500 Da). For a molecule weighing 243.26 g/mol , matrix interference will severely obscure the analyte signal.

The Recommended Product: UPLC-ESI-QTOF-MS (HRMS)
  • Mechanism: Combines the separation power of sub-2-micron liquid chromatography with the high-resolution capabilities of a Time-of-Flight mass analyzer.

  • The Verdict: Optimal. Modern ESI-QTOF systems routinely achieve sub-ppm mass accuracy and resolutions exceeding 30,000 FWHM . By measuring the exact mass to four decimal places (m/z 244.1080), we can definitively confirm the elemental composition of C13H13N3O2 and rule out isobaric interference.

Experimental Methodology: The UPLC-ESI-QTOF-MS Protocol

To ensure a self-validating system, the following protocol details not just the steps, but the causality behind each experimental choice.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of N,N-bis(cyanomethyl)-2-ethoxybenzamide in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

    • Causality: High-resolution TOF detectors are highly sensitive and can suffer from detector saturation (dead-time effects) at high concentrations, which artificially skews mass accuracy. A 1 µg/mL concentration ensures the ion flux remains within the linear dynamic range of the detector.

UPLC Separation Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Causality: Sub-2-micron particles provide ultra-sharp chromatographic peaks (peak widths < 3 seconds). This concentrates the analyte into a dense plug, maximizing the signal-to-noise ratio entering the MS source.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton donor. By lowering the pH of the mobile phase, we drive the equilibrium toward the protonated [M+H]+ species in the electrospray droplet, ensuring maximum ionization efficiency.

ESI-QTOF-MS Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Lock-Mass Calibration: Continuous infusion of Leucine Enkephalin (m/z 556.2771).

    • Causality: Time-of-flight flight tubes are physically sensitive to minute ambient temperature fluctuations, which alter the flight path length. Continuously infusing a known reference mass allows the data system to perform real-time mass-axis correction, guaranteeing mass errors remain below 2 ppm.

Workflow N1 Sample Prep 1 µg/mL N2 UPLC Separation C18 Column N1->N2 N3 ESI+ Ionization [M+H]+ Formation N2->N3 N4 QTOF Analysis Accurate Mass N3->N4 N5 Data Output m/z 244.1080 N4->N5

Figure 1: UPLC-ESI-QTOF workflow for high-resolution mass confirmation of the target compound.

Comparative Data Analysis

The following tables summarize the quantitative performance metrics and expected analytical outputs for N,N-bis(cyanomethyl)-2-ethoxybenzamide across the evaluated platforms.

Table 1: Performance Comparison of Analytical Platforms

FeatureUPLC-ESI-QTOF-MS (HRMS)HPLC-SQ-MS (LRMS)MALDI-TOF MS
Mass Resolution (FWHM) > 30,000~ 1,000> 10,000
Mass Accuracy < 2 ppm ± 0.5 Da< 10 ppm
Suitability for MW 243.26 Optimal (Gold Standard) High Risk of Isobaric OverlapPoor (Matrix Interference)
Structural Info (MS/MS) Yes (High-Res Fragments)No (or limited in-source CID)Limited

Table 2: Theoretical vs. Expected Experimental m/z for C13H13N3O2

Ion SpeciesTheoretical Exact Mass (Da)Expected QTOF m/zExpected SQ-MS m/zMass Error (QTOF)
[M+H]+ 244.10805244.1082244.1< 1.0 ppm
[M+Na]+ 266.08999266.0902266.1< 1.0 ppm
[2M+H]+ 487.20883487.2091487.2< 1.0 ppm

Conclusion

For the rigorous molecular weight confirmation of N,N-bis(cyanomethyl)-2-ethoxybenzamide, standard low-resolution LC-MS techniques introduce unacceptable risks of false-positive identification. By employing UPLC-ESI-QTOF-MS , researchers leverage sub-ppm mass accuracy and high-resolution separation to unequivocally confirm the molecule's elemental composition, ensuring the highest standards of scientific integrity in drug development workflows.

References

  • National Institutes of Health. "PubChem Compound Summary for C13H13N3O2 - Computed Properties." PubChem. URL: [Link]

  • Scripps Center for Metabolomics and Mass Spectrometry. "Instruments - Agilent 6230 TOF LC/MS System." The Scripps Research Institute. URL: [Link]

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